5-Bromothieno[2,3-D]pyrimidin-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromothieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-3-1-11-6-4(3)5(8)9-2-10-6/h1-2H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGNYVXBEMTBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2S1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735838 | |
| Record name | 5-Bromothieno[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337532-92-9 | |
| Record name | 5-Bromothieno[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromothieno[2,3-d]pyrimidin-4-amine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to endogenous purines and its consequent broad range of biological activities. This technical guide focuses on a key derivative, 5-Bromothieno[2,3-d]pyrimidin-4-amine, providing an in-depth analysis of its core physicochemical properties, with a primary focus on its molecular weight. Furthermore, this document will explore its significance as a synthetic intermediate, outline a generalized, robust synthetic protocol, and discuss its current and potential applications in the landscape of therapeutic agent development.
Core Physicochemical Properties
This compound is a heterocyclic compound characterized by a fused thiophene and pyrimidine ring system, with a bromine substituent at the 5-position and an amine group at the 4-position.[1] These features make it a valuable and reactive building block in organic synthesis.[1] The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 230.085 g/mol | [1][2] |
| Molecular Formula | C₆H₄BrN₃S | [1][2] |
| CAS Number | 1337532-92-9 | [1] |
| IUPAC Name | This compound | [1] |
| Predicted Boiling Point | 403.5 ± 40.0 °C | [1] |
| Predicted Density | 1.950 ± 0.06 g/cm³ | [1] |
Molecular Structure
The structural arrangement of this compound is fundamental to its chemical reactivity and its utility as a precursor in the synthesis of more complex molecules.
Caption: 2D representation of this compound.
Synthesis and Characterization: A Methodological Overview
While specific proprietary synthetic routes may vary, the construction of the thieno[2,3-d]pyrimidine core generally relies on established organic chemistry principles. A common and logical approach involves the cyclization of a functionalized thiophene precursor.
Generalized Synthetic Workflow
The synthesis of thieno[2,3-d]pyrimidine derivatives often commences with a substituted 2-aminothiophene-3-carbonitrile.[3] The following diagram illustrates a plausible, generalized pathway for the synthesis of the target compound.
Caption: Generalized synthetic workflow for thienopyrimidine formation.
Experimental Protocol (Generalized)
-
Starting Material Preparation: The synthesis would begin with a suitably substituted thiophene, such as 2-amino-4-bromothiophene-3-carbonitrile.
-
Cyclization: The thiophene precursor is reacted with a source of a one-carbon unit, such as formamide or triethyl orthoformate, often under elevated temperatures.[4] This reaction facilitates the formation of the pyrimidine ring.
-
Work-up and Purification: Following the reaction, the mixture is cooled, and the crude product is precipitated. Purification is typically achieved through recrystallization from an appropriate solvent or by column chromatography to yield the final, pure this compound.
Structural Elucidation and Quality Control
The identity and purity of the synthesized compound are confirmed using a suite of analytical techniques. These methods are crucial for ensuring the material meets the stringent quality standards required for research and development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms.[5]
-
Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound, confirming it aligns with the expected value of 230.085 g/mol .[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the amine (N-H) and the aromatic C-H bonds.[5]
-
Elemental Analysis: This provides the percentage composition of each element (C, H, Br, N, S) in the compound, which should match the calculated values from the molecular formula, C₆H₄BrN₃S.
Applications in Research and Drug Discovery
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing significant biological activity.[6][7] this compound serves as a critical intermediate in the synthesis of a variety of these bioactive molecules.
Role as a Synthetic Intermediate
The primary utility of this compound is as a versatile building block. The bromine atom at the 5-position is particularly useful for introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions). The amine group at the 4-position can also be readily functionalized.
A notable application is its use as a key intermediate in the synthesis of Imidazolidinone derivatives. These derivatives have been identified as potent inhibitors of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a target of interest in various diseases.[1]
Therapeutic Potential of the Thienopyrimidine Class
Derivatives of the thieno[2,3-d]pyrimidine core have been investigated for a wide array of therapeutic applications, highlighting the potential of novel compounds synthesized from this compound. These include:
-
Anticancer Agents: Numerous thienopyrimidine derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines.[3][8]
-
Antimicrobial Agents: The scaffold has been explored for the development of new antibacterial and antifungal drugs.[9]
-
Anti-inflammatory and Antiviral Activity: Certain derivatives have shown promise as anti-inflammatory and antiviral agents.[6]
-
Enzyme Inhibition: Thienopyrimidines have been developed as inhibitors for various enzymes, including respiratory complex I in Helicobacter pylori and dipeptidyl peptidase-4 (DPP-4).[10][11]
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined molecular weight and versatile chemical structure make it an invaluable intermediate for the synthesis of a wide range of biologically active molecules. The continued exploration of the thieno[2,3-d]pyrimidine scaffold, facilitated by key building blocks like this one, holds considerable promise for the discovery of next-generation therapeutics.
References
-
Al-Ghorbani, M., et al. (2021). Design, synthesis and antimicrobial screening of some new thienopyrimidines. ACG Publications. Available at: [Link]
-
Angene Chemical. (n.d.). 5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-amine. Retrieved from: [Link]
-
ChemSigma. (n.d.). This compound. Retrieved from: [Link]
- Goudar, V., et al. (2012). Synthesis of novel thienopyrimidines and evaluation for their anti-inflammatory activity. Journal of Chemical and Pharmaceutical Research, 4(6), 3100-3106.
-
LookChem. (n.d.). This compound. Retrieved from: [Link]
-
MDPI. (2022). 1,3-Bis(5,6,7,8-tetrahydrobenzo[7][12]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2022(3), M1403.
-
MDPI. (n.d.). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Retrieved from: [Link]
-
National Center for Biotechnology Information. (n.d.). 5,6,7,8-Tetrahydrobenzo(4,5)thieno(2,3-d)pyrimidin-4-amine. PubChem. Retrieved from: [Link]
-
National Institutes of Health. (n.d.). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Retrieved from: [Link]
-
National Institutes of Health. (n.d.). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Retrieved from: [Link]
- Pharmacia. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 69(1), 1-10.
-
ResearchGate. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). Retrieved from: [Link]
-
ResearchGate. (n.d.). Thienopyrimidines Exploring the Chemistry and Bioactivity. Retrieved from: [Link]
-
Thieme. (2025). Design and Synthesis of Tetrahydrobenzo[7][12]Thieno[2,3-d] Pyrimidine-Sulfonamide Derivatives Using p-Phenylenediamine as a Linker. Synthesis, 57, 2880–2892.
-
LookChem. (n.d.). Cas 1337532-92-9, this compound. Retrieved from: [Link]
-
ChemSigma. (n.d.). 1337532-92-9 this compound. Retrieved from: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Thiophene compounds - Abovchem [abovchem.com]
- 3. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. acgpubs.org [acgpubs.org]
- 6. 1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
- 10. Benzo[4,5]thieno[2,3-d]pyrimidine phthalimide derivative, one of the rare noncompetitive inhibitors of dipeptidyl peptidase-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Structural Elucidation of 5-Bromothieno[2,3-d]pyrimidin-4-amine
Introduction: The Significance of Thieno[2,3-d]pyrimidines in Drug Discovery
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to endogenous purines. This bioisosteric relationship allows thieno[2,3-d]pyrimidine derivatives to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a bromine atom at the 5-position of the thiophene ring, yielding 5-Bromothieno[2,3-d]pyrimidin-4-amine (CAS No. 1337532-92-9), offers a strategic handle for further chemical modification and can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. Accurate and unambiguous structural elucidation of this key intermediate is paramount for ensuring the integrity of subsequent drug development efforts.
This comprehensive technical guide provides a detailed workflow for the structural characterization of this compound, integrating insights from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are designed to provide researchers, scientists, and drug development professionals with a robust framework for the definitive identification of this and similar heterocyclic compounds.
A Multi-faceted Approach to Structural Verification
The definitive structural elucidation of a novel or synthesized compound relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system that ensures the highest level of confidence in the assigned structure.
Caption: A logical workflow for the comprehensive structural elucidation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (HSQC and HMBC) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
Predicted ¹H and ¹³C NMR Data
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects and data from structurally related thieno[2,3-d]pyrimidine derivatives.[1][2]
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 | s | 1H | H2 | The proton at position 2 of the pyrimidine ring is expected to be a singlet in the aromatic region. |
| ~7.5 | s | 1H | H6 | The proton at position 6 of the thiophene ring will appear as a singlet, with its chemical shift influenced by the adjacent bromine atom. |
| ~7.3 | br s | 2H | -NH₂ | The protons of the primary amine will appear as a broad singlet, and the chemical shift can be concentration and temperature dependent. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C4 | The carbon bearing the amino group is expected to be significantly downfield. |
| ~155 | C7a | A quaternary carbon at the fusion of the two rings. |
| ~152 | C2 | The carbon in the pyrimidine ring adjacent to two nitrogen atoms. |
| ~130 | C6 | The carbon in the thiophene ring bonded to a proton. |
| ~118 | C5a | The quaternary carbon at the ring fusion adjacent to the thiophene sulfur. |
| ~110 | C5 | The carbon bearing the bromine atom will be shifted upfield due to the halogen's electronic effects. |
2D NMR for Unambiguous Assignments
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link the proton signal at ~7.5 ppm to the carbon signal at ~130 ppm (H6 to C6) and the proton at ~8.2 ppm to the carbon at ~152 ppm (H2 to C2).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations that would confirm the core structure include:
-
H2 proton showing correlations to C4 and C7a.
-
H6 proton showing correlations to C4, C5, and C7a.
-
The -NH₂ protons showing correlations to C4 and C5a.
-
Caption: Predicted key HMBC correlations for structural confirmation.
Mass Spectrometry: Confirming Molecular Weight and Elemental Composition
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for confirming the molecular weight of polar molecules like this compound.
Expected Mass Spectrum
A key feature to look for in the mass spectrum is the isotopic pattern characteristic of bromine. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance. This results in two molecular ion peaks of similar intensity at M and M+2.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Parameter | Predicted Value | Notes |
| Molecular Formula | C₆H₄BrN₃S | |
| Monoisotopic Mass | 228.9364 | |
| Protonated Molecule [M+H]⁺ | m/z 229.9442, 231.9422 | The characteristic isotopic pattern for bromine is expected. |
| Major Fragment Ion | m/z 150.0171 | Predicted loss of HBr from the protonated molecule. |
Fragmentation Pathway
Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern. The most likely primary fragmentation pathway for the protonated molecule is the neutral loss of hydrogen bromide (HBr).
Caption: The primary predicted fragmentation pathway in ESI-MS/MS.
X-ray Crystallography: The Definitive Structure
While NMR and MS provide strong evidence for the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of molecular structure and stereochemistry.[3] The process involves growing a high-quality single crystal of the compound and analyzing how it diffracts a beam of X-rays. The resulting diffraction pattern is used to calculate a three-dimensional electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. This provides definitive information on bond lengths, bond angles, and intermolecular interactions.
Experimental Protocols
General Synthesis of 4-amino-thieno[2,3-d]pyrimidines
A common route to the thieno[2,3-d]pyrimidine core involves the cyclization of a substituted 2-aminothiophene-3-carbonitrile.[4]
-
Step 1: Synthesis of 2-amino-5-bromothiophene-3-carbonitrile. This intermediate can be prepared via the Gewald reaction, followed by bromination.
-
Step 2: Cyclization. The 2-amino-5-bromothiophene-3-carbonitrile is then reacted with a suitable one-carbon synthon, such as formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA), under thermal or microwave conditions to yield the final product, this compound.[5]
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum. A proton-decoupled experiment is standard.
-
2D NMR: Perform standard HSQC and HMBC experiments to establish one-bond and multiple-bond correlations, respectively.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute this stock solution with the initial mobile phase to a final concentration of ~1-10 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer equipped with an ESI source.
-
Analysis: Infuse the sample solution into the ESI source. Acquire data in positive ion mode, scanning a mass range that includes the expected molecular ion peaks. For MS/MS analysis, select the protonated molecular ion as the precursor and acquire the product ion spectrum.[6]
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent system.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain the final atomic coordinates and geometric parameters.
Conclusion
The structural elucidation of this compound requires a systematic and multi-technique approach. By combining the detailed connectivity information from NMR spectroscopy, the molecular weight and elemental composition confirmation from mass spectrometry, and the definitive three-dimensional structure from X-ray crystallography, researchers can be highly confident in the identity and purity of this important synthetic intermediate. The protocols and expected data presented in this guide provide a solid foundation for the successful characterization of this and other related heterocyclic compounds, ensuring the quality and reliability of data in drug discovery and development programs.
References
-
Akhtar, A., Chaudhari, T. Y., & Inam, A. (2025). Design and Synthesis of Tetrahydrobenzo[4][7]Thieno[2,3-d] Pyrimidine-Sulfonamide Derivatives Using p-Phenylenediamine as a Linker. Synthesis, 57, 2880–2892.
-
Cho, J. H., et al. (2022). 1,3-Bis(5,6,7,8-tetrahydrobenzo[4][7]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2022(3), M1403.
- Rhodes, G. (2006). Crystallography Made Crystal Clear (3rd ed.). Elsevier Inc.
- Vasileva, E. B., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6347.
- Abdelaziz, M. A., El-Sehrawi, H. M., & Mohareb, R. M. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research, 24(11), 3932–3948.
- Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1–21.
- Štarha, P., & Trávníček, Z. (2013). N-Benzylthieno[3,2-d]pyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o698.
-
PubChem. (n.d.). 5,6,7,8-Tetrahydrobenzo(4,5)thieno(2,3-d)pyrimidin-4-amine. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(4-hydroxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
- Kolehmainen, E., et al. (2005). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Magnetic Resonance in Chemistry, 43(11), 929–936.
- Štarha, P., & Trávníček, Z. (2013). N-Benzylthieno[3,2-d]pyrimidin-4-amine.
- Zhang, Y., et al. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 35, 1-13.
- BenchChem. (2025). Mass Spectrometry Analysis of 2-Amino-4-bromopyrimidine: A Technical Guide.
- de la Figuera, N., et al. (2017). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 239-253). Royal Society of Chemistry.
- Pitt, J. J. (2009). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemist reviews, 30(1), 11–26.
-
AZoM. (2019). The Applications & Principles of X-Ray Crystallography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
- Gholivand, K., et al. (2011). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Rasayan Journal of Chemistry, 4(3), 576-585.
- Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(7), 565-575.
- Royal Society of Chemistry. (2020). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv.
- Crompton, T. R. (2016). Basic 1H- and 13C-NMR Spectroscopy. Smithers Rapra.
- Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6561.
- Lee, S. K., et al. (2020). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Molbank, 2020(2), M1131.
- Al-Said, M. S., et al. (2011). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Molecular Sciences, 12(7), 4123–4133.
-
Pozhvanov, G. A. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]
-
Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]
- Bakunov, S. A., et al. (2020). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. MedChemComm, 11(6), 1046–1052.
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112–122.
- Kromann, J. C., et al. (2011). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 49(12), 794–801.
- Guchhait, S. K., et al. (2015). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 51(8), 716–721.
- Rusinov, V. L., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(45), 26087–26117.
- Liu, M., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(15), 3453.
-
Chromatographia. (2023). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]
- Guo, Y., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry.
- Hu, Y., et al. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 39(5-6), 485–507.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-Bromothieno[2,3-d]pyrimidin-4-amine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromothieno[2,3-d]pyrimidin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited availability of published experimental data for this specific molecule, this guide emphasizes the predictive analysis of its spectroscopic properties and outlines the established methodologies for their empirical determination. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related thieno[2,3-d]pyrimidine analogs.
The thieno[2,3-d]pyrimidine core is a significant scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1]. The introduction of a bromine atom at the 5-position and an amine group at the 4-position of this heterocyclic system is anticipated to modulate its physicochemical properties and biological activity, making its unambiguous structural confirmation via spectroscopic methods a critical step in its development and application.
Molecular Structure and Predicted Spectroscopic Signatures
The chemical structure of this compound is presented below. A thorough analysis of its structure allows for the prediction of its key spectroscopic features.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple. The key anticipated signals are:
-
Aromatic Proton: A singlet corresponding to the proton at the C2 position of the pyrimidine ring. Based on data from related thieno[2,3-d]pyrimidine structures, this signal is expected to appear in the downfield region, likely between δ 8.0 and 8.5 ppm[1].
-
Amine Protons: A broad singlet corresponding to the two protons of the primary amine group at the C4 position. The chemical shift of these protons can be variable and is dependent on the solvent and concentration. It is expected to appear in the range of δ 5.0 to 8.0 ppm.
-
Thiophene Proton: A singlet for the proton at the C6 position of the thiophene ring. The presence of the adjacent bromine atom will likely shift this proton downfield.
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (δ, ppm) |
| H2 (pyrimidine) | 8.0 - 8.5 (s) |
| NH₂ (amine) | 5.0 - 8.0 (br s) |
| H6 (thiophene) | 7.0 - 7.5 (s) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. Based on the analysis of similar structures, the following chemical shifts are predicted:
| Predicted ¹³C NMR Data | |
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 150 - 155 |
| C4 | 155 - 160 |
| C4a | 115 - 120 |
| C5 | 100 - 105 |
| C5a | 150 - 155 |
| C6 | 125 - 130 |
| C7a | 160 - 165 |
Mass Spectrometry
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of the compound. For this compound (C₇H₄BrN₅S), the following is expected:
-
Molecular Ion Peak: Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). There will be two peaks of approximately equal intensity, one for the molecule containing the ⁷⁹Br isotope and one for the molecule containing the ⁸¹Br isotope. The predicted m/z values are approximately 244.95 and 246.95.
-
Fragmentation Pattern: The fragmentation pattern will depend on the ionization technique used. Common fragmentation pathways may involve the loss of the bromine atom, the amine group, or cleavage of the heterocyclic rings.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule:
| Predicted IR Data | |
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H stretch (amine) | 3100 - 3500 (two bands, medium to strong) |
| C=N stretch (pyrimidine) | 1600 - 1680 (strong) |
| C=C stretch (aromatic) | 1400 - 1600 (medium) |
| C-N stretch (amine) | 1250 - 1350 (medium) |
| C-Br stretch | 500 - 600 (medium to strong) |
Experimental Protocols for Spectroscopic Analysis
For researchers synthesizing this compound, the following are standard protocols for acquiring high-quality spectroscopic data.
Caption: General workflow for the spectroscopic characterization of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified and dried compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for heterocyclic compounds with amine groups as it can help in observing the N-H protons.
-
¹H NMR Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition:
-
Choose an appropriate ionization method. Electrospray ionization (ESI) is suitable for polar molecules and can provide the protonated molecular ion [M+H]⁺. Electron ionization (EI) can provide more fragmentation information.
-
Acquire the mass spectrum in the positive ion mode.
-
Set the mass range to scan beyond the expected molecular weight of the compound.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine should be clearly visible.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.
-
-
Data Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
References
-
Shaaban, M. R., et al. (2022). 1,3-Bis(5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2022(2), M1403. [Link]
Sources
Initial Synthesis Routes for 5-Bromothieno[2,3-d]pyrimidin-4-amine: A Guide for Medicinal Chemists
An In-depth Technical Guide
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, primarily due to its structural resemblance to the purine bases found in DNA and RNA, rendering it a privileged heterocyclic system.[1] This bioisosteric relationship has led to the development of numerous thieno[2,3-d]pyrimidine derivatives with a wide spectrum of biological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Within this class, 5-Bromothieno[2,3-d]pyrimidin-4-amine stands out as a particularly valuable synthetic intermediate. The bromine atom at the C5 position of the thiophene ring serves as a versatile chemical handle, enabling a variety of cross-coupling reactions for the synthesis of more complex and targeted therapeutic agents.
This guide provides a detailed exploration of the principal synthetic pathways to this compound, focusing on the underlying chemical logic, step-by-step protocols, and the rationale behind experimental choices.
Core Synthetic Strategy: A Retrosynthetic Overview
The synthesis of thieno[2,3-d]pyrimidines can be broadly categorized into two approaches: constructing the pyrimidine ring onto a pre-formed thiophene or, conversely, forming the thiophene ring onto an existing pyrimidine.[3] For the target molecule, the most robust and widely adopted strategy involves the former approach. This pathway begins with the construction of a multisubstituted 2-aminothiophene, which then undergoes cyclization to form the fused pyrimidine ring, followed by a final, selective bromination.
This multi-step sequence offers high modularity, allowing for the introduction of various substituents on the thiophene ring at an early stage.
Caption: General retrosynthetic analysis for this compound.
Primary Synthesis Pathway: A Three-Step Approach
The most reliable and frequently documented route to this compound involves a sequential process: (1) Gewald synthesis of a 2-aminothiophene intermediate, (2) cyclization to form the thieno[2,3-d]pyrimidine core, and (3) selective bromination.
Step 1: Synthesis of 2-Amino-3-cyanothiophene via the Gewald Reaction
The Gewald reaction is a powerful, one-pot multicomponent condensation that provides efficient access to 2-aminothiophenes.[4][5] The reaction typically combines a ketone or aldehyde, an α-cyanoester or malononitrile, and elemental sulfur in the presence of a basic catalyst.[6][7]
Causality and Mechanistic Insight: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene of the nitrile.[5] This is followed by the addition of elemental sulfur to the α-carbon of the nitrile. The resulting intermediate undergoes intramolecular cyclization and subsequent tautomerization to yield the stable 2-aminothiophene ring. The choice of a secondary amine like morpholine or triethylamine as the catalyst is critical as it facilitates both the initial condensation and the sulfur addition steps.[7]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for N-arylation of 5-Bromothieno[2,3-d]pyrimidin-4-amine: A Comprehensive Guide for Researchers
Introduction: The Significance of Thieno[2,3-d]pyrimidines in Drug Discovery
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to the purine bases found in DNA and RNA.[1] This structural mimicry allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, exhibiting a broad spectrum of pharmacological activities. These include potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] Notably, substituted thieno[2,3-d]pyrimidines have been investigated as inhibitors of various kinases, such as VEGFR-2, making them promising candidates for the development of targeted cancer therapies.[4] The N-arylation of the 4-amino group of the thieno[2,3-d]pyrimidine core is a key synthetic transformation that enables the exploration of the chemical space around this scaffold, leading to the discovery of novel drug candidates with enhanced potency and selectivity.[5]
This application note provides a detailed, step-by-step protocol for the N-arylation of 5-bromothieno[2,3-d]pyrimidin-4-amine, a crucial intermediate for the synthesis of a diverse library of pharmacologically active compounds. We will explore two of the most powerful and widely used methods for C-N bond formation: the Buchwald-Hartwig amination and the Ullmann condensation. The rationale behind the choice of reagents and reaction conditions will be discussed in detail, providing researchers with the necessary knowledge to adapt and optimize these protocols for their specific needs.
Synthesis of the Starting Material: this compound
The synthesis of the target starting material is a two-step process that begins with the construction of the thieno[2,3-d]pyrimidin-4-amine core, followed by selective bromination at the 5-position.
Step 1: Synthesis of Thieno[2,3-d]pyrimidin-4-amine
The thieno[2,3-d]pyrimidine core can be efficiently constructed from commercially available 2-amino-3-cyanothiophene. The following protocol is adapted from established literature procedures.[2][6]
Experimental Protocol:
-
To a solution of 2-amino-3-cyanothiophene (1.0 eq) in anhydrous dioxane, add the desired nitrile (1.0 eq).
-
Bubble dry hydrogen chloride gas through the stirred reaction mixture for 4-6 hours at room temperature.
-
Allow the reaction mixture to stand overnight at room temperature.
-
Pour the mixture onto crushed ice and neutralize with a 10% aqueous ammonium hydroxide solution to a pH of approximately 8.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the desired 4-aminothieno[2,3-d]pyrimidine.
Causality of Experimental Choices:
-
Dry Hydrogen Chloride: The use of anhydrous HCl is crucial as it acts as a catalyst for the cyclization reaction. The acidic conditions promote the activation of the nitrile group, facilitating the intramolecular attack by the amino group of the thiophene ring.
-
Anhydrous Dioxane: An anhydrous solvent is necessary to prevent any unwanted side reactions, such as hydrolysis of the nitrile or the intermediate imine.
-
Neutralization: The final product is precipitated by neutralizing the reaction mixture. Careful control of the pH is important to ensure complete precipitation and to avoid any degradation of the product.
Step 2: Selective Bromination at the 5-Position
The selective bromination of the thieno[2,3-d]pyrimidin-4-amine core at the 5-position is a critical step. The thiophene ring is generally susceptible to electrophilic substitution, and the 5-position is often the most reactive.
Experimental Protocol:
-
Dissolve the thieno[2,3-d]pyrimidin-4-amine (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and chloroform.
-
Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the stirred solution at a controlled temperature, typically between 0 °C and room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.
Causality of Experimental Choices:
-
Solvent: Glacial acetic acid is a common solvent for bromination reactions as it can solvate both the substrate and the bromine, and its acidic nature can help to activate the aromatic ring towards electrophilic attack.
-
Stoichiometry of Bromine: Careful control of the amount of bromine is essential to achieve mono-bromination and avoid the formation of di-brominated byproducts.
-
Temperature Control: The reaction is typically carried out at a low temperature to control the reactivity of bromine and enhance the selectivity of the substitution.
-
Quenching and Work-up: The use of sodium thiosulfate is a standard procedure to neutralize any unreacted bromine. The subsequent washing steps are necessary to remove any acidic or aqueous impurities.
Protocol for N-arylation of this compound
Two robust and versatile methods for the N-arylation of this compound are presented below: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Method 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][7] It is known for its broad substrate scope and functional group tolerance.[8]
Experimental Workflow Diagram:
Figure 1: Experimental workflow for Buchwald-Hartwig N-arylation.
Detailed Protocol:
-
Reaction Setup: In a dry Schlenk tube or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), the desired arylamine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 eq).
-
Solvent and Degassing: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) to the reaction vessel. Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically between 80-120 °C) and stir vigorously. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-5-bromothieno[2,3-d]pyrimidin-4-amine.
Table 1: Recommended Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) sources that initiate the catalytic cycle. |
| Ligand | Xantphos, BINAP, RuPhos | Bulky, electron-rich phosphine ligands are crucial for promoting reductive elimination and stabilizing the palladium catalyst.[5] |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary to prevent quenching of the base and deactivation of the catalyst. |
| Temperature | 80-120 °C | The reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of the reactants or products. |
Catalytic Cycle Diagram:
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Method 2: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[9] While it often requires harsher reaction conditions than the Buchwald-Hartwig amination, it can be a valuable alternative, especially for certain substrates.[10]
Experimental Workflow Diagram:
Figure 3: Experimental workflow for Ullmann N-arylation.
Detailed Protocol:
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), the arylamine (1.5-2.0 eq), a copper catalyst (e.g., CuI, Cu₂O, 10-20 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Solvent: Add a high-boiling polar aprotic solvent such as DMF, NMP, or DMSO.
-
Reaction: Heat the reaction mixture to a high temperature (typically 120-180 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water to precipitate the crude product.
-
Purification: Collect the solid by filtration and wash it with water. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Table 2: Recommended Reaction Conditions for Ullmann Condensation
| Parameter | Recommended Conditions | Rationale |
| Copper Catalyst | CuI, Cu₂O, Cu(OAc)₂ | These are common and effective copper sources for Ullmann-type couplings. Cu(I) species are often the active catalysts. |
| Ligand (Optional) | 1,10-Phenanthroline, L-proline | Ligands can accelerate the reaction and allow for milder conditions by stabilizing the copper catalyst.[11] |
| Base | K₂CO₃, Cs₂CO₃ | A moderately strong base is required to facilitate the reaction, often acting as a proton scavenger. |
| Solvent | DMF, NMP, DMSO | High-boiling polar aprotic solvents are necessary to reach the required reaction temperatures and to dissolve the reactants. |
| Temperature | 120-180 °C | High temperatures are typically required to overcome the activation energy of the C-N bond formation in the absence of more sophisticated catalyst systems. |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient temperature, or incorrect base. | For Buchwald-Hartwig, try a different palladium precatalyst/ligand combination. For Ullmann, increase the temperature or add a ligand. Ensure the base is strong enough and the reaction is anhydrous. |
| Formation of side products | Over-reaction (di-arylation), dehalogenation, or decomposition. | Lower the reaction temperature, reduce the reaction time, or use a milder base. For Buchwald-Hartwig, a less electron-rich ligand might reduce side reactions. |
| Difficult purification | Co-elution of starting materials and product, or presence of catalyst residues. | Optimize the chromatographic conditions (solvent system, gradient). For Buchwald-Hartwig, a thorough filtration through Celite is important. For Ullmann, precipitation with water can help remove some impurities. |
Conclusion
The N-arylation of this compound is a pivotal step in the synthesis of a wide range of biologically active molecules. This application note has provided detailed and practical protocols for achieving this transformation using both the modern Buchwald-Hartwig amination and the classic Ullmann condensation. By understanding the rationale behind the experimental choices and the key parameters that influence these reactions, researchers can confidently apply and adapt these methods to accelerate their drug discovery and development efforts. The provided workflows, tables, and mechanistic diagrams serve as a comprehensive guide for both novice and experienced chemists in the field.
References
- Abdelaziz, M. A., El-Sehrawi, H. M., & Mohareb, R. M. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research, 24(11), 3932-3948.
- Mavrova, A. T., Dimov, S. D., Vuchev, D. I., & Stoyanova, V. T. (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 26(17), 5301.
- Mustière, R., Lagardère, P., Hutter, S., Deraeve, C., Schwalen, F., Amrane, D., ... & Primas, N. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d] pyrimidin-4 (3 H)-one series for antiplasmodial pharmacomodulation. RSC advances, 12(31), 20004-20021.
- Ábrányi-Balogh, P., & Keglevich, G. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
-
Mustière, R., et al. (2022). Optimization attempts for Buchwald–Hartwig cross-coupling reaction on compound 2. ResearchGate. Available at: [Link]
- Abdelhamid, A. O., Zaki, M. E. A., & Abdel-Aziz, A. A.-M. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety. Molecules, 20(1), 822-838.
- Monostori, T., et al. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic and Biomolecular Chemistry, 12(42), 8348-8367*.
- Mustière, R., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances. DOI:10.1039/D2RA01687G.
-
Abdelhamid, A. O., et al. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety. ResearchGate. Available at: [Link]
- Primas, N., et al. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 25(11), 2593.
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
-
Mavrova, A., et al. (2022). Scheme 2. Synthesis of the 4-aminosubstituted thieno[2,3-d]pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Schmalz, H.-G. (2021). Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. Available at: [Link]
-
Encyclopedia.pub. (2023). Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Retrieved from [Link]
-
WuXi AppTec. (2023, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. [Link]
-
Encyclopedia.pub. (2023). Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Retrieved from [Link]
- Estevez, V., & Villacampa, M. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(16), 4967.
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Wang, Y., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(19), 3524.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Singh, U. P., & Kumar, S. (2016). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ChemInform, 47(32)*.
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
Application Notes & Protocols: A Guide to Cell-Based Assays for Evaluating 5-Bromothieno[2,3-d]pyrimidin-4-amine Derivatives
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purine bases like adenosine and uracil.[1][2] Derivatives of this core have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] Specifically, 5-Bromothieno[2,3-d]pyrimidin-4-amine and its derivatives have emerged as promising candidates for drug development, particularly in oncology, due to their potential to modulate key cellular signaling pathways. Many thienopyrimidine derivatives have been investigated for their anticancer properties, showing inhibitory effects on various cancer cell lines.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a suite of cell-based assays to characterize the biological effects of novel this compound derivatives. The protocols detailed herein are designed to be robust and self-validating, enabling a thorough investigation of a compound's cytotoxic, anti-proliferative, pro-apoptotic, and kinase inhibitory activities.
Introduction: The Therapeutic Potential of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines have garnered significant attention due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets.[2] Numerous studies have highlighted their potential as anticancer agents, with derivatives showing efficacy against breast cancer (MCF-7, MDA-MB-231) and non-small cell lung cancer cells.[1][4] The mechanism of action for many of these compounds involves the inhibition of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[6] The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is one such system that is a target of thienopyrimidine derivatives.[6]
The strategic placement of a bromine atom at the 5-position of the thieno[2,3-d]pyrimidine core can significantly influence the compound's physicochemical properties and biological activity, potentially enhancing its potency and selectivity. Therefore, a systematic evaluation of novel this compound derivatives is warranted to unlock their full therapeutic potential. This guide outlines a logical workflow for the initial biological characterization of these compounds, starting from broad cytotoxicity screening to more detailed mechanistic studies.
Experimental Workflow: A Stepwise Approach to Characterization
A hierarchical approach is recommended to efficiently screen and characterize novel derivatives. This workflow ensures that resources are focused on the most promising compounds.
Caption: Hierarchical workflow for compound evaluation.
Phase 1: Primary Cytotoxicity Screening
The initial step is to assess the general cytotoxicity of the this compound derivatives to identify compounds with significant biological activity. Tetrazolium reduction assays like the MTT or MTS assay are widely used for this purpose as they are reliable, sensitive, and suitable for high-throughput screening.[7]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable, metabolically active cells.[7]
Protocol: MTT Cytotoxicity Assay
Materials:
-
This compound derivatives
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7] Measure the absorbance at 570 nm using a microplate reader.[8]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot the percentage of viability against the compound concentration to generate dose-response curves and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
| Derivative 1 | MCF-7 | 15.2 |
| Derivative 1 | MDA-MB-231 | 22.8 |
| Derivative 2 | MCF-7 | 5.6 |
| Derivative 2 | MDA-MB-231 | 9.1 |
| Doxorubicin | MCF-7 | 0.8 |
| Doxorubicin | MDA-MB-231 | 1.2 |
Phase 2: Anti-Proliferative Effects
Compounds that exhibit significant cytotoxicity should be further investigated to determine if their effect is due to the inhibition of cell proliferation. Assays that measure DNA synthesis (BrdU incorporation) or the expression of proliferation-associated antigens (Ki-67) are suitable for this purpose.
BrdU Incorporation Assay
5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[10] Cells that have incorporated BrdU can be detected using specific antibodies, providing a direct measure of DNA synthesis and, by extension, cell proliferation.[10]
Protocol: BrdU Cell Proliferation Assay
Materials:
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to a fluorophore or enzyme)
-
Detection substrate (if using an enzyme-conjugated antibody)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling reagent to each well and incubate for 2-24 hours.
-
Fixation and Denaturation: Remove the culture medium, and fix and denature the cellular DNA according to the manufacturer's protocol.
-
Antibody Incubation: Add the anti-BrdU antibody and incubate for 1-2 hours at room temperature.
-
Detection: Wash the wells and add the detection substrate. Measure the signal (fluorescence or absorbance) using a microplate reader.
Ki-67 Staining
Ki-67 is a nuclear protein that is strictly expressed during all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in quiescent cells (G0).[11] This makes it an excellent marker for determining the growth fraction of a cell population.[11][12]
Protocol: Ki-67 Immunofluorescence Staining
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-Ki-67)
-
Secondary antibody (fluorophore-conjugated)
-
DAPI (for nuclear counterstaining)
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with the test compounds.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize with Triton X-100.
-
Blocking: Block non-specific antibody binding with BSA solution.
-
Antibody Staining: Incubate with the primary anti-Ki-67 antibody, followed by incubation with the fluorophore-conjugated secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Data Analysis: Quantify the percentage of Ki-67 positive cells by counting the number of stained nuclei relative to the total number of DAPI-stained nuclei. A decrease in the percentage of Ki-67 positive cells in treated samples compared to the control indicates an anti-proliferative effect.
Phase 3: Elucidating the Mechanism of Action
Once a compound has been confirmed to have anti-proliferative activity, the next step is to investigate the underlying mechanism. This can involve assessing whether the compound induces programmed cell death (apoptosis) and/or inhibits specific kinase signaling pathways.
Apoptosis Assays: Annexin V/PI Staining
A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells.[13] Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, where it intercalates with DNA.[14] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Annexin V/PI staining interpretation.
Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with the test compounds for the desired time. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.
-
Cell Harvesting: Harvest the cells (including any floating cells) by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Analysis: The flow cytometry data will be presented as a dot plot with four quadrants:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic or necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells (due to membrane damage)
An increase in the percentage of cells in the Annexin V+/PI- and Annexin V+/PI+ quadrants in treated samples indicates the induction of apoptosis.
Cell-Based Kinase Assays
Given that many thienopyrimidine derivatives function as kinase inhibitors, it is crucial to assess the effect of the compounds on specific kinase signaling pathways within the cell.[6][15] Cell-based kinase assays measure the phosphorylation status of a kinase's substrate as a readout of its activity.[16]
Principle: These assays typically involve treating cells with the test compound, followed by cell lysis and detection of a specific phosphorylated substrate using methods like ELISA, Western blotting, or specialized plate-based assays.[17] A decrease in the level of substrate phosphorylation indicates inhibition of the upstream kinase.
Protocol: General Cell-Based Kinase Phosphorylation Assay (ELISA-based)
Materials:
-
Cell line expressing the target kinase
-
Test compounds
-
Cell lysis buffer
-
Microplate coated with a capture antibody specific for the total substrate protein
-
Detection antibody specific for the phosphorylated form of the substrate (conjugated to HRP or a fluorophore)
-
Substrate for the detection enzyme (e.g., TMB for HRP)
-
Stop solution
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with the test compounds and appropriate controls (e.g., a known inhibitor of the target kinase).
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Capture: Add the cell lysates to the antibody-coated microplate and incubate to allow the capture of the total substrate protein.
-
Detection: Wash the plate and add the phospho-specific detection antibody.
-
Signal Generation: Add the detection substrate and incubate to develop the signal.
-
Measurement: Stop the reaction and measure the absorbance or fluorescence using a microplate reader.
Data Analysis: The signal is proportional to the amount of phosphorylated substrate. A decrease in signal in treated wells compared to the control indicates kinase inhibition.
Table 2: Hypothetical Kinase Inhibition Data
| Compound | Target Kinase | Cellular IC50 (µM) |
| Derivative 2 | EGFR | 0.5 |
| Derivative 2 | VEGFR-2 | 1.2 |
| Derivative 3 | PI3Kδ | 0.8 |
| Erlotinib (control) | EGFR | 0.05 |
| Idelalisib (control) | PI3Kδ | 0.02 |
Conclusion
The systematic application of the cell-based assays described in this guide will enable a comprehensive initial characterization of novel this compound derivatives. This structured approach allows for the efficient identification of lead compounds with potent anticancer activity and provides valuable insights into their mechanism of action, thereby accelerating the drug discovery and development process.
References
-
Guo, L., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Molecules. Available at: [Link]
-
Al-Ghorbani, M., et al. (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules. Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
-
Zhang, Y., et al. (2018). Design, Synthesis, and Biological Activity of Tetrahydrobenzo[16]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. Molecules. Available at: [Link]
-
Jayanthi, P., & Jyothi, P. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Le, T.-B., et al. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules. Available at: [Link]
-
Gossel, G., et al. (2017). Analysing Temporal Dynamics of T Cell Division in vivo Using Ki67 and BrdU Co-labelling by Flow Cytometry. Journal of Visualized Experiments. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]
-
El-Sayed, N. F., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Molecular Diversity. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Meijer, L., et al. (2012). Synthesis and biological evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues as Ser/Thr kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
BMG LABTECH. (2025). Apoptosis – what assay should I use?. BMG LABTECH. Available at: [Link]
-
Ghorab, M. M., et al. (2016). Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Park, S. Y., et al. (2019). 1,3-Bis(5,6,7,8-tetrahydrobenzo[16]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank. Available at: [Link]
-
Gangjee, A., et al. (2017). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[16]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules. Available at: [Link]
-
Elabscience. (2021). Overview of Common Cell Proliferation Assays. Elabscience. Available at: [Link]
-
University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester Medical Center. Available at: [Link]
-
Wang, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Lam, H., et al. (2018). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Scientific Reports. Available at: [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]
-
Capper, M. J., et al. (2024). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. International Journal of Molecular Sciences. Available at: [Link]
-
Chen, Y., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules. Available at: [Link]
-
National Institutes of Health. (2017). Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections. Current Protocols in Stem Cell Biology. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of the Ki67 proliferation assay with the BrdU and Oregon Green... ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Function | Overview of Common Cell Proliferation Assays [elabscience.com]
- 11. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group [ptglab.com]
- 12. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues as Ser/Thr kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
In Vitro Evaluation of Novel Thienopyrimidine Compounds: Application Notes and Protocols
Introduction: The Therapeutic Promise of Thienopyrimidines
Thienopyrimidine derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural analogy to endogenous purines. This structural similarity allows them to interact with a wide array of biological targets, making them a promising scaffold for the development of novel therapeutics.[1] A substantial body of research has highlighted their potential as potent anticancer agents, often functioning as inhibitors of key protein kinases that are dysregulated in various malignancies.
Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of cancer. Thienopyrimidine-based compounds have been successfully designed to target several critical signaling pathways implicated in tumor growth, proliferation, and survival, including the Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[2] The inhibitory action of these compounds can lead to cell cycle arrest and the induction of apoptosis (programmed cell death), making them attractive candidates for cancer therapy.[3]
This comprehensive guide provides a detailed framework for the in vitro evaluation of novel thienopyrimidine compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols for key assays but also the underlying scientific rationale for these experimental choices. By following these self-validating protocols, researchers can robustly characterize the biological activity of their novel thienopyrimidine derivatives.
I. Foundational Assays: Assessing Cytotoxicity and Cell Viability
A primary step in evaluating any potential anticancer compound is to determine its effect on cell viability and proliferation. These assays provide a quantitative measure of a compound's ability to inhibit cancer cell growth. Two widely used and robust methods are the MTT and CellTiter-Glo® assays.
A. Principle of Cytotoxicity Assays
Cytotoxicity assays are fundamental to drug discovery, providing insights into a compound's potency in killing or inhibiting the proliferation of cancer cells.[4] The choice of assay depends on the specific research question and the anticipated mechanism of action of the compound. Colorimetric assays like MTT measure metabolic activity, while luminescent assays like CellTiter-Glo® quantify ATP levels, which is a direct indicator of cell viability.[2][5][6]
B. Experimental Workflow: From Cell Seeding to Data Analysis
The general workflow for assessing the cytotoxicity of thienopyrimidine compounds is a multi-step process that requires careful planning and execution to ensure reproducible results.
Caption: General workflow for in vitro cytotoxicity assessment.
C. Protocol 1: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7]
Materials:
-
Thienopyrimidine compounds
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)[8]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[7]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate. Incubate overnight to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the thienopyrimidine compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader.[7]
D. Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[2]
Materials:
-
Thienopyrimidine compounds
-
Cancer cell lines
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using opaque-walled plates suitable for luminescence measurements.
-
Plate Equilibration: After the 48 or 72-hour incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.[11]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]
-
Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11][12] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2][11][12]
-
Luminescence Measurement: Record the luminescence using a luminometer.[2]
E. Data Analysis and Interpretation
The data from both assays are used to calculate the percentage of cell viability relative to the vehicle-treated control. A dose-response curve is then plotted, and the half-maximal inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of the thienopyrimidine compound required to inhibit cell growth by 50%.
| Parameter | MTT Assay | CellTiter-Glo® Assay |
| Principle | Colorimetric (Metabolic Activity) | Luminescent (ATP Quantification) |
| Endpoint | Absorbance | Luminescence |
| Sensitivity | Good | Excellent |
| Throughput | High | High |
| Advantages | Cost-effective, well-established | High sensitivity, simple "add-mix-measure" protocol |
| Considerations | Potential interference from colored compounds | Requires a luminometer |
II. Mechanistic Insights: Elucidating the Mode of Action
Once the cytotoxic potential of novel thienopyrimidine compounds has been established, the next critical step is to investigate their mechanism of action. As many thienopyrimidines function as kinase inhibitors, a logical progression is to assess their enzymatic inhibitory activity and their effects on downstream cellular processes such as apoptosis and cell cycle progression.
A. Kinase Inhibition Assays
Directly measuring the ability of a compound to inhibit the activity of a specific kinase is crucial for target validation. The ADP-Glo™ Kinase Assay is a versatile platform for this purpose.
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.[13]
Materials:
-
Purified recombinant kinase (e.g., EGFR, PI3Kα)
-
Kinase-specific substrate and ATP
-
Thienopyrimidine compounds
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a multiwell plate, set up the kinase reaction containing the kinase, its substrate, ATP, and the thienopyrimidine compound at various concentrations. Include appropriate controls (no enzyme, no inhibitor).
-
Kinase Reaction Incubation: Incubate the reaction at the optimal temperature for the specific kinase (usually 30°C or 37°C) for a defined period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[14] Incubate at room temperature for 40 minutes.[15]
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP generated to ATP and initiate the luciferase reaction.[14] Incubate at room temperature for 30-60 minutes.[15]
-
Luminescence Measurement: Measure the luminescence, which is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[15]
Data Analysis: The luminescence data is used to calculate the percentage of kinase inhibition for each compound concentration. An IC50 value is then determined from the dose-response curve.
B. Apoptosis Assays
Many effective anticancer drugs induce apoptosis in cancer cells. The Annexin V-FITC assay is a standard method to detect one of the early hallmarks of apoptosis.
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[16] Propidium iodide (PI) is a fluorescent dye that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic or necrotic cells.
Materials:
-
Thienopyrimidine compounds
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the thienopyrimidine compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[16][17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[16]
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
C. Cell Cycle Analysis
Inhibition of cell cycle progression is another common mechanism of action for anticancer agents. Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle.
PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Materials:
-
Thienopyrimidine compounds
-
Cancer cell lines
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the thienopyrimidine compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of cold 70% ethanol while vortexing.[18] Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.[3]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[3]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry.
Data Analysis: The DNA content histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.
III. Visualizing the Molecular Landscape: Signaling Pathways
Understanding the signaling pathways targeted by thienopyrimidine compounds is essential for rational drug design and for predicting potential mechanisms of resistance. The following diagrams illustrate key pathways often modulated by these inhibitors.
A. EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[19] Dysregulation of this pathway is a common feature of many cancers.
Caption: Simplified EGFR signaling cascade.
B. PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[20] Its overactivation is frequently observed in cancer.
Caption: The PI3K/Akt/mTOR signaling pathway.
C. Ras/Raf/MEK/ERK (MAPK) Signaling Pathway
The Ras/Raf/MEK/ERK pathway is a key signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and prevent apoptosis.[20]
Caption: The Ras/Raf/MEK/ERK (MAPK) signaling pathway.
IV. Conclusion and Future Directions
The protocols and conceptual frameworks presented in this guide provide a robust starting point for the comprehensive in vitro evaluation of novel thienopyrimidine compounds. By systematically assessing cytotoxicity, kinase inhibitory activity, and the induction of apoptosis and cell cycle arrest, researchers can build a detailed pharmacological profile of their compounds.
Future work should focus on expanding the panel of cancer cell lines to assess the spectrum of activity and to identify potential biomarkers of sensitivity. Furthermore, investigating the effects of these compounds on other key cellular processes, such as migration, invasion, and angiogenesis, will provide a more complete understanding of their therapeutic potential. Ultimately, the integration of these in vitro findings with subsequent in vivo studies will be crucial for the successful translation of promising thienopyrimidine derivatives into clinical candidates.
V. References
-
Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., Habib, E. E., Abdel-Aziz, A. A., El-Azab, A. S., & Al-Obaid, A. M. (2015). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 8(4), 715–740. [Link]
-
Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
-
Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved January 23, 2026, from [Link]
-
protocols.io. (2023, February 27). MTT (Assay protocol). [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 23, 2026, from [Link]
-
Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (2023, December 28). PI3K/AKT/mTOR pathway. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved January 23, 2026, from [Link]
-
University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved January 23, 2026, from [Link]
-
Dojindo Molecular Technologies, Inc. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. MTT (Assay protocol [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. OUH - Protocols [ous-research.no]
- 13. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. dojindo.com [dojindo.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Thieno[2,3-d]pyrimidin-4-amine Derivatives: An Application Note and Protocol Guide
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows for interaction with a wide range of biological targets, leading to a diverse pharmacological profile. Derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, with some compounds entering clinical trials.[1] The development of efficient and sustainable synthetic methodologies to access these valuable compounds is, therefore, a critical endeavor for researchers in both academic and industrial settings.
This application note provides a detailed guide to the one-pot synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives, focusing on modern, multicomponent strategies that offer significant advantages in terms of atom economy, step efficiency, and overall yield. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and offer insights to aid in their successful implementation.
Strategic Approach: The Power of One-Pot Multicomponent Reactions
Traditional multi-step syntheses of thieno[2,3-d]pyrimidines often involve the isolation and purification of intermediates, leading to increased time, cost, and solvent waste. One-pot multicomponent reactions (MCRs) have emerged as a powerful alternative, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation without the isolation of intermediates. This approach is not only more efficient but also aligns with the principles of green chemistry.[2]
The cornerstone of many syntheses of the thieno[2,3-d]pyrimidine scaffold is the celebrated Gewald reaction . This reaction enables the formation of a polysubstituted 2-aminothiophene ring, the key building block for the subsequent annulation of the pyrimidine ring. In the context of one-pot syntheses, the in situ generated 2-aminothiophene is immediately consumed in the subsequent cyclization step.
Mechanistic Insights: A Tale of Two Pathways
Two primary one-pot strategies have proven particularly effective for the synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives, primarily differing in the fourth component used to construct the pyrimidine ring: formamide or a nitrile.
Protocol 1: The Four-Component Reaction with Formamide
This elegant and highly atom-economical approach utilizes a ketone, malononitrile, elemental sulfur, and formamide in the presence of a catalyst.[1] Formamide serves as both a reactant and a solvent in this transformation.
The proposed mechanism for this reaction, particularly when catalyzed by sodium hydrogen phosphate (Na₂HPO₄), is a cascade of sequential events:
Figure 1: Proposed mechanistic workflow for the four-component synthesis using formamide.
The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone and malononitrile.[1] The resulting α,β-unsaturated dinitrile then undergoes a Michael addition with sulfur, followed by an intramolecular cyclization and tautomerization to afford the key 2-aminothiophene intermediate. This intermediate then reacts with formamide, leading to the formation of an N-formyl derivative which subsequently undergoes an intramolecular cyclization and dehydration to yield the final thieno[2,3-d]pyrimidin-4-amine product.[1] The catalyst, Na₂HPO₄, is believed to facilitate both the initial condensation and the subsequent cyclization steps.[1]
Protocol 2: The Sequential Gewald/Cyclocondensation with Nitriles
An alternative and versatile one-pot approach involves the initial Gewald reaction to form the 2-aminothiophene intermediate, followed by a base-catalyzed cyclocondensation with a nitrile. This method allows for the introduction of a wider variety of substituents at the 2-position of the pyrimidine ring.
Figure 2: Mechanistic overview of the sequential Gewald/cyclocondensation with a nitrile.
In this pathway, the 2-amino group of the in situ generated thiophene attacks the electrophilic carbon of the nitrile in a base-catalyzed addition. The resulting amidino intermediate then undergoes an intramolecular cyclization onto the neighboring cyano group to construct the pyrimidine ring.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrates used.
Protocol 1: Na₂HPO₄-Catalyzed Four-Component Synthesis with Formamide
This protocol is adapted from a reported atom-economical synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives.[1]
Materials:
-
Ketone (1.0 mmol)
-
Malononitrile (1.5 mmol)
-
Elemental Sulfur (S₈) (1.1 mmol)
-
Formamide (12.0 mmol)
-
Sodium hydrogen phosphate (Na₂HPO₄) (20 mol%)
-
Triphenylphosphine (Ph₃P) (10 mol%) (optional, can prevent dimerization)[1]
-
Reaction vessel (e.g., sealed tube or microwave vial)
Procedure:
-
To a clean and dry reaction vessel, add the ketone (1.0 mmol), malononitrile (1.5 mmol), elemental sulfur (1.1 mmol), sodium hydrogen phosphate (0.2 mmol), and triphenylphosphine (0.1 mmol, if used).
-
Add formamide (12.0 mmol) to the reaction mixture.
-
Seal the reaction vessel and heat the mixture to 200 °C for 30 minutes with vigorous stirring. The use of a heating block or microwave reactor is recommended for precise temperature control.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Work-up and Purification:
-
Add water to the reaction mixture to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water and then a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel if necessary.[3]
-
| Parameter | Optimized Condition | Rationale |
| Catalyst | 20 mol% Na₂HPO₄ | Functions as both a weak base and a mild acid, promoting multiple steps in the cascade.[1] |
| Formamide | 12 equivalents | Serves as both reactant and solvent, with this amount providing the best yields and substrate scope.[1] |
| Temperature | 200 °C | High temperature is necessary to drive the reaction to completion in a short time. |
| Time | 30 minutes | Sufficient for the reaction to proceed to completion under the optimized conditions. |
Table 1: Optimized Reaction Conditions for the Four-Component Synthesis with Formamide.
Protocol 2: One-Pot Sequential Gewald/Cyclocondensation with Nitriles
This protocol is a general representation of a versatile method for accessing a variety of 2-substituted thieno[2,3-d]pyrimidin-4-amines.
Materials:
-
Ketone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Elemental Sulfur (S₈) (1.0 mmol)
-
Nitrile (e.g., benzonitrile) (1.2 mmol)
-
Base (e.g., potassium carbonate, sodium ethoxide) (2.0 mmol)
-
Solvent (e.g., DMF, ethanol)
Procedure:
-
Gewald Reaction Step:
-
In a round-bottom flask, dissolve the ketone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.0 mmol) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a base (e.g., piperidine, morpholine) and stir the mixture at room temperature or with gentle heating until the formation of the 2-aminothiophene is complete (monitored by TLC).
-
-
Cyclocondensation Step:
-
To the same reaction flask, add the nitrile (1.2 mmol) and a stronger base (e.g., potassium carbonate or sodium ethoxide) (2.0 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent or by column chromatography.
-
| Parameter | Typical Condition | Rationale |
| Gewald Catalyst | Piperidine or Morpholine | Basic catalyst to promote the initial condensation and cyclization. |
| Cyclization Base | K₂CO₃ or NaOEt | A stronger base is typically required to facilitate the addition of the 2-amino group to the nitrile. |
| Solvent | DMF or Ethanol | The choice of solvent depends on the solubility of the reactants and the required reaction temperature. |
| Temperature | Reflux | Higher temperatures are generally needed for the cyclocondensation step. |
Table 2: General Reaction Conditions for the Sequential Gewald/Cyclocondensation.
Comparative Analysis and Substrate Scope
| Feature | Protocol 1 (Formamide) | Protocol 2 (Nitrile) |
| Key Reagent | Formamide | Nitrile (R-CN) |
| Versatility | Limited to 4-amino derivatives | Allows for diverse R groups at the 2-position |
| Atom Economy | Excellent | Good |
| Reaction Conditions | High temperature, short time | Milder initial step, higher temp for cyclization |
| Catalyst | Na₂HPO₄ | Two-base system (catalytic and stoichiometric) |
| Work-up | Simple precipitation | Generally straightforward precipitation |
Table 3: Comparison of the Two Main One-Pot Synthetic Protocols.
The substrate scope of these reactions is generally broad. For the ketone component, both cyclic and acyclic ketones can be employed. Aromatic ketones with both electron-donating and electron-withdrawing substituents are well-tolerated.[2] In the case of the nitrile-based protocol, a wide range of aromatic and aliphatic nitriles can be used, providing access to a diverse library of 2-substituted thieno[2,3-d]pyrimidin-4-amines.
Troubleshooting and Expert Insights
-
Low Yields: Incomplete reaction is a common issue. Ensure anhydrous conditions, especially for the nitrile-based protocol. The choice of base and solvent can also significantly impact the yield and may require optimization for specific substrates.
-
Side Reactions: Dimerization of the 2-aminothiophene intermediate can sometimes occur. The addition of a reducing agent like triphenylphosphine in the formamide protocol can help mitigate this.[1]
-
Purification Challenges: While many products precipitate upon work-up, some may require column chromatography for purification. A careful selection of the eluent system is crucial. Recrystallization is often a highly effective method for obtaining analytically pure material.[3][4]
Conclusion
The one-pot synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives represents a significant advancement in synthetic organic chemistry, offering a rapid, efficient, and sustainable route to this important class of bioactive molecules. The four-component reaction with formamide is a standout example of atom economy, while the sequential Gewald/cyclocondensation with nitriles provides greater flexibility for structural diversification. By understanding the underlying mechanisms and carefully optimizing the reaction conditions, researchers can effectively leverage these powerful methodologies to accelerate their drug discovery and development programs.
References
-
A one-step, atom economical synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives via a four-component reaction. National Institutes of Health. [Link]
-
One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide. National Institutes of Health. [Link]
-
Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. National Institutes of Health. [Link]
-
Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing. [Link]
-
A Convenient One-pot Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-Thieno[2,3-d][1][3]oxazine-2,4(1H)-diones, Aromatic Aldehydes and Amines. ResearchGate. [Link]
Sources
- 1. A one-step, atom economical synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives via a four-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: A Scientist's Guide to the Gewald Reaction for Thieno[2,3-d]pyrimidine Synthesis
Executive Summary: The Strategic Importance of Thieno[2,3-d]pyrimidines
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its consistent appearance in a wide array of biologically active compounds.[1][2] Structurally, these fused heterocycles are considered bioisosteres of purines, the fundamental building blocks of DNA and RNA, allowing them to interact effectively with various biological targets.[1][2][3] This has led to the development of thieno[2,3-d]pyrimidine derivatives with potent anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) protective properties.[1][2][4]
Given their therapeutic potential, the efficient and versatile synthesis of these molecules is of paramount importance to drug discovery and development professionals. The Gewald multicomponent reaction stands out as the most pivotal and widely adopted method for constructing the key precursor: a polysubstituted 2-aminothiophene.[5] This guide provides an in-depth exploration of the Gewald reaction's mechanism, a detailed, field-proven protocol for its application in thieno[2,3-d]pyrimidine synthesis, and expert insights to ensure experimental success.
The Core Synthesis Strategy: From Gewald Intermediate to Fused Pyrimidine
The synthesis is logically approached in two primary stages:
-
Stage 1: The Gewald Reaction. This one-pot reaction efficiently assembles a highly functionalized 2-aminothiophene ring, which serves as the foundation for the final heterocyclic system.
-
Stage 2: Pyrimidine Ring Annulation. The 2-aminothiophene intermediate undergoes cyclization to form the fused pyrimidine ring, yielding the target thieno[2,3-d]pyrimidine core.
The overall workflow provides a robust and modular platform for generating diverse libraries of compounds for structure-activity relationship (SAR) studies.[1]
Mechanistic Deep Dive: The Gewald Reaction
First reported in 1961, the Gewald reaction is a multicomponent condensation of a carbonyl compound, an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a base.[5] Its enduring popularity stems from its operational simplicity, use of readily available starting materials, and the high degree of substitution it introduces in a single step.[5]
The mechanism proceeds through three key phases:
-
Knoevenagel-Cope Condensation: The base (e.g., triethylamine, morpholine) deprotonates the active methylene nitrile. The resulting carbanion attacks the carbonyl compound, which, after dehydration, forms a stable α,β-unsaturated nitrile intermediate.[6][7]
-
Sulfur Addition: The same carbanion (or a newly formed one) acts as a nucleophile, attacking the elemental sulfur ring (S₈) to form a thiolate intermediate.[7]
-
Ring Closure & Aromatization: The thiolate attacks the cyano group in an intramolecular fashion, leading to cyclization. A subsequent tautomerization and aromatization (often depicted as oxidation, though the exact mechanism can vary) yields the final 2-aminothiophene product.[7]
Application Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and its Conversion to a Thieno[2,3-d]pyrimidine
This protocol details a reliable, two-step synthesis adapted from established literature procedures.[3][8][9] It begins with the Gewald reaction using cyclohexanone and malononitrile, followed by a cyclization/rearrangement sequence to furnish the final product.
Materials and Reagents:
-
Cyclohexanone (≥99%)
-
Malononitrile (≥99%)
-
Sulfur, elemental powder (≥99.5%)
-
Triethylamine (TEA) (≥99.5%)
-
Ethanol (Absolute)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (≥97%)
-
Aniline (or substituted aniline) (≥99%)
-
Acetic Acid, Glacial
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
Part A: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine cyclohexanone (0.1 mol, 9.8 g) and malononitrile (0.1 mol, 6.6 g) in 50 mL of absolute ethanol.
-
Catalyst Addition: To the stirring solution, add triethylamine (0.1 mol, 10.1 g, ~14 mL) dropwise over 5 minutes. The solution may warm slightly.
-
Sulfur Addition: Once the solution is homogeneous, add elemental sulfur powder (0.1 mol, 3.2 g) portion-wise over 15-20 minutes.
-
Scientist's Note (Causality): Adding the sulfur in portions is critical. The reaction is exothermic, and this controlled addition prevents a dangerous temperature spike and minimizes the formation of tarry by-products. The base, TEA, catalyzes both the initial condensation and facilitates the reaction with sulfur.
-
-
Reaction Execution: Stir the resulting yellow slurry vigorously at room temperature. The reaction is typically complete within 2-4 hours.
-
Trustworthiness (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting materials and the appearance of a new, lower Rf spot indicates product formation. The reaction is often marked by the precipitation of the product from the ethanol solution.
-
-
Work-up and Isolation: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold ethanol (2 x 20 mL) to remove unreacted starting materials and soluble impurities. Dry the resulting pale yellow solid under vacuum. The product is often of sufficient purity (>95%) for the next step without further purification.
Part B: Cyclization and Dimroth Rearrangement to a 4-Anilino-thieno[2,3-d]pyrimidine
Step-by-Step Methodology:
-
Amidine Formation: In a 100 mL flask, suspend the 2-aminothiophene intermediate from Part A (0.05 mol) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (0.06 mol, ~8.0 mL).
-
Reaction Execution (Step 1): Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours. The solid will dissolve as it reacts to form the N,N-dimethylformimidamide intermediate.
-
Scientist's Note (Causality): DMF-DMA acts as a one-carbon synthon, reacting with the primary amine of the 2-aminothiophene to form an activated amidine. This intermediate is primed for cyclization.
-
-
Cyclization with Aniline: After cooling the mixture to room temperature, add the desired aniline (e.g., aniline itself, 0.055 mol) and 20 mL of glacial acetic acid.
-
Reaction Execution (Step 2): Heat the new mixture to reflux (approx. 110-120 °C) for 4-6 hours.
-
Scientist's Note (Mechanism): This step involves the displacement of dimethylamine by the aniline, followed by an acid-catalyzed intramolecular cyclization onto the nitrile group. This sequence, leading to the final substituted 4-aminothieno[2,3-d]pyrimidine, is a classic example of a Dimroth rearrangement.[3][8]
-
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the solution and pour it slowly into 200 mL of ice-cold water with stirring. A solid will precipitate.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with water, followed by a small amount of cold ethanol. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.
Data Summary: Scope of the Gewald Reaction
The following table summarizes representative conditions and outcomes for the Gewald synthesis of various 2-aminothiophenes, highlighting the versatility of the reaction.
| Starting Carbonyl | Active Methylene Nitrile | Base Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cyclohexanone | Malononitrile | Triethylamine | Ethanol | RT | 3 | ~85-95 |
| Acetone | Ethyl Cyanoacetate | Morpholine | Methanol | 50 | 5 | ~70-80 |
| Pyranone | Malononitrile | Triethylamine | Ethanol | RT | 4 | High |
| 4-Methylcyclohexanone | Malononitrile | Piperidine | DMF | 60 | 2 | ~80-90 |
| Benzaldehyde | Ethyl Cyanoacetate | Triethylamine | Ethanol | RT | 6 | ~65-75 |
Data compiled and synthesized from multiple literature sources.[3][5][8]
References
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
-
Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Serbian Chemical Society. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Identification of thieno[2,3-d] pyrimidine-sulfonamide as an anticancer agent: synthesis, crystal structure, cytotoxicity, molecular docking, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics. [Link]
-
Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. SciSpace. [Link]
-
Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing. [Link]
-
Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. ResearchGate. [Link]
-
New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. Bentham Science Publishers. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]
-
Effective microwave synthesis of bioactive thieno[2,3-d]pyrimidines. ResearchGate. [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. scielo.br [scielo.br]
- 4. longdom.org [longdom.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 5-Bromothieno[2,3-d]pyrimidin-4-amine
Welcome to the technical support center for the Suzuki-Miyaura coupling of 5-Bromothieno[2,3-d]pyrimidin-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this specific transformation. Drawing from established principles of palladium-catalyzed cross-coupling and field-proven insights, this document provides in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance your reaction success.
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, and its functionalization via Suzuki coupling is a key step in the synthesis of numerous bioactive molecules. However, the presence of multiple nitrogen atoms and the electron-rich nature of the heterocyclic system can present unique challenges. This guide will address these issues directly, providing a logical framework for reaction optimization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Suzuki coupling of this compound.
Question 1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?
Low conversion is a common issue and can often be traced back to the catalyst's activity. The 4-amino group and the pyrimidine nitrogens on your substrate can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.
Causality and Solutions:
-
Catalyst Inhibition: The lone pairs on the nitrogen atoms of the aminothienopyrimidine can bind to the palladium catalyst, leading to deactivation. To overcome this, use bulky, electron-rich phosphine ligands that shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.
-
Recommendation: Switch from traditional catalysts like Pd(PPh₃)₄ to modern Buchwald-type ligands and pre-catalysts. Systems like XPhos, SPhos, or their corresponding palladacycle pre-catalysts (e.g., XPhos Pd G3) are designed to be highly active and resistant to inhibition by N-containing heterocycles.[1]
-
-
Inefficient Oxidative Addition: The C-Br bond on the electron-rich thienopyrimidine ring might not be sufficiently reactive for oxidative addition, which is often the rate-determining step.
-
Recommendation: Employing electron-rich and bulky phosphine ligands will accelerate the oxidative addition step.[2] Additionally, ensure your palladium source is a Pd(0) species. If using a Pd(II) pre-catalyst, the in-situ reduction to Pd(0) must be efficient.
-
-
Improper Base and Solvent Selection: The choice of base and solvent is critical for activating the boronic acid and ensuring all components remain in solution.
Question 2: I am observing a significant amount of a byproduct with a mass corresponding to the starting material without the bromine atom. What is this, and how can I prevent it?
This byproduct is the result of protodebromination (or dehalogenation), where the bromine atom is replaced by a hydrogen atom. This is a common side reaction in Suzuki couplings of electron-rich heteroaromatics.
Causality and Solutions:
-
Mechanism of Protodebromination: This side reaction can occur through various pathways, often involving the palladium catalyst. After oxidative addition, the resulting organopalladium intermediate can react with a proton source in the reaction mixture (e.g., water) instead of the boronic acid.
-
Mitigation Strategies:
-
Use a highly active catalyst system: A more active catalyst will promote a faster transmetalation and reductive elimination, outcompeting the protodebromination pathway. Buchwald-type catalysts like XPhos Pd G2 or G3 are often effective in minimizing this side reaction.[1][3]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, switching to anhydrous conditions with a base like spray-dried KF or anhydrous K₃PO₄ can sometimes reduce protodebromination by minimizing the primary proton source.
-
Boronic Esters: Consider using a boronic ester (e.g., a pinacol ester) instead of a boronic acid. Boronic esters can exhibit different reaction kinetics and may help to suppress this side reaction.
-
Question 3: My main byproduct is the homocoupling of my boronic acid. How can I minimize this?
Boronic acid homocoupling (formation of a biaryl from two boronic acid molecules) is another frequent side reaction, often indicating an issue with the catalyst's oxidation state or the presence of oxygen.
Causality and Solutions:
-
Presence of Pd(II) and Oxygen: Homocoupling is often promoted by the presence of Pd(II) species and oxygen. If the initial Pd(0) catalyst is oxidized to Pd(II) or if a Pd(II) pre-catalyst is not efficiently reduced, it can catalyze the homocoupling of the boronic acid.[4]
-
Recommendation: Thoroughly degas your reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Use a reliable Pd(0) source or a pre-catalyst that efficiently generates the active Pd(0) species.
-
-
Slow Oxidative Addition: If the oxidative addition of the aryl bromide to the Pd(0) center is slow, the catalyst may preferentially react with the more abundant boronic acid.
-
Recommendation: As with protodebromination, using a more active catalyst system with bulky, electron-rich ligands can accelerate the desired cross-coupling pathway.
-
Question 4: The purification of my final product is difficult due to its polarity and the presence of residual palladium. What are some effective purification strategies?
The 4-amino-thienopyrimidine core imparts significant polarity to the final product, which can make purification challenging.
Recommended Purification Workflow:
-
Aqueous Workup: After the reaction is complete, perform an aqueous workup to remove the inorganic base and other water-soluble byproducts. Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and wash with water and brine.
-
Palladium Scavenging: To remove residual palladium, you can stir the organic layer with a palladium scavenger. Common scavengers include silica-bound thiols or specialized commercial products.
-
Column Chromatography:
-
Stationary Phase: Use silica gel for standard flash chromatography.
-
Mobile Phase: Due to the product's polarity, you will likely need a polar solvent system. Start with a gradient of methanol in dichloromethane or ethyl acetate. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent peak tailing by neutralizing acidic sites on the silica gel.
-
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) can be a highly effective final purification step.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is the best starting point for this reaction?
For challenging substrates like this compound, starting with a modern, well-defined pre-catalyst is recommended. XPhos Pd G3 or SPhos Pd G2 are excellent choices due to their high activity and stability, which helps to overcome catalyst inhibition and minimize side reactions like protodebromination.[1][3]
Q2: What is the optimal base and solvent combination?
A common and effective starting point is K₃PO₄ as the base in a 1,4-dioxane/water (e.g., 4:1) solvent mixture. K₃PO₄ is a strong enough base to facilitate transmetalation without being overly harsh, and the aqueous dioxane provides good solubility for a wide range of reactants.
Q3: Should I use a boronic acid or a boronic ester?
While boronic acids are more common, boronic esters (like pinacol esters) offer several advantages. They are often more stable, easier to purify, and less prone to protodeboronation and trimerization into boroxines.[5] If you are experiencing issues with boronic acid stability or side reactions, switching to the corresponding boronic ester is a logical next step.
Q4: How critical is it to degas the reaction mixture?
It is highly critical . Oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II), which can promote the homocoupling of the boronic acid.[4] Always degas your solvent and reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst.
Experimental Protocols and Data
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Recommended Starting Conditions
The following table summarizes recommended starting points for optimizing the Suzuki coupling of this compound.
| Parameter | Condition A (Robust Starting Point) | Condition B (For Difficult Couplings) | Rationale |
| Aryl Halide | This compound | This compound | Substrate |
| Boronic Acid/Ester | Arylboronic Acid (1.2 - 1.5 equiv) | Arylboronic Pinacol Ester (1.2 - 1.5 equiv) | Esters can improve stability and reduce side reactions.[5] |
| Catalyst | XPhos Pd G3 (1-3 mol%) | SPhos Pd G2 (1-3 mol%) | Modern pre-catalysts are highly active for N-heterocycles.[1] |
| Base | K₃PO₄ (2-3 equiv) | Cs₂CO₃ (2-3 equiv) | K₃PO₄ is a reliable choice; Cs₂CO₃ can be more effective in some cases. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | THF / H₂O (4:1) | Aqueous mixtures aid in dissolving the base and boronic acid. |
| Temperature | 80 - 100 °C | 80 - 100 °C | Elevated temperatures are often required to drive the reaction. |
| Atmosphere | Argon or Nitrogen | Argon or Nitrogen | Inert atmosphere is crucial to prevent catalyst degradation. |
General Experimental Protocol
This protocol is a general guideline. The specific quantities and reaction time should be optimized for your particular boronic acid.
Caption: A generalized workflow for the Suzuki coupling experiment.
Step-by-Step Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid or ester (1.3 equiv), and K₃PO₄ (2.5 equiv).
-
Degassing: Seal the vessel with a septum, and purge with argon or nitrogen. Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. Bubble argon or nitrogen through the solution for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with 0.5% triethylamine).
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Retrieved from [Link]
-
Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions.... Retrieved from [Link]
-
MDPI. (n.d.). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated.... Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.... Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes.... Journal of the American Chemical Society. Retrieved from [Link]
-
PubMed Central. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles.... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics.... Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.... Retrieved from [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction.... Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
- Savitha, C. S., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Monatshefte für Chemie - Chemical Monthly, 150(2), 331-341.
-
Reddit. (n.d.). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromothieno[2,3-d]pyrimidin-4-amine
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 5-Bromothieno[2,3-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, we will delve into the nuances of catalyst and ligand choice, troubleshoot common issues, and provide actionable protocols to ensure the success of your experiments.
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocycle in medicinal chemistry, and the ability to functionalize it through cross-coupling is paramount for the development of novel therapeutics. However, the presence of multiple nitrogen atoms and a sulfur-containing ring can present unique challenges, including catalyst inhibition and undesired side reactions. This guide will equip you with the knowledge to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with this compound failing or giving low yields?
A1: Low yields in Suzuki-Miyaura couplings with this substrate often stem from a few key factors:
-
Catalyst Deactivation: The free amine and pyrimidine nitrogens can coordinate to the palladium center, leading to catalyst inhibition.[1]
-
Debromination: A common side reaction is the reduction of the starting material, resulting in the formation of thieno[2,3-d]pyrimidin-4-amine. This is often competitive with the desired cross-coupling.[1]
-
Poor Solubility: The starting material or the boronic acid partner may have limited solubility in the reaction solvent, hindering reactivity.
-
Inappropriate Base: The choice of base is critical. A base that is too strong can lead to decomposition, while one that is too weak may not facilitate the transmetalation step effectively.
Troubleshooting Steps:
-
Protect the Amine: Consider protecting the 4-amino group as an acetamide. This can prevent catalyst inhibition and improve solubility.[2]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos. These ligands can promote the desired reductive elimination and minimize side reactions.[1] The use of N-heterocyclic carbene (NHC) ligands has also shown promise in stabilizing the active Pd(0) species.[3]
-
Catalyst Choice: Utilize modern palladium precatalysts like XPhos Pd G2 or G3, which are often more efficient at generating the active LPd(0) species than traditional sources like Pd(OAc)₂.[1][4]
-
Base and Solvent Screening: Screen a variety of bases and solvents. A common starting point is an aqueous solution of K₂CO₃ or Na₂CO₃ in a solvent like 1,4-dioxane or a mixture of toluene and water. For base-sensitive substrates, weaker bases like K₃PO₄ may be beneficial.[5]
Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this?
A2: Homocoupling of the boronic acid (Glaser coupling) is often a sign that the oxidative addition of the palladium catalyst to the this compound is slow. This allows for side reactions of the boronic acid to occur.
Solutions:
-
More Active Catalyst System: Switch to a more active palladium precatalyst and a more electron-rich, bulky ligand to accelerate the oxidative addition step.[6]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
-
Temperature Control: While higher temperatures can increase the rate of the desired reaction, they can also promote side reactions. Optimize the temperature to find a balance.
Q3: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?
A3: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[7][8][9] When working with this compound, consider the following:
-
Ligand Choice is Paramount: The choice of ligand is highly dependent on the nature of the amine you are coupling. For primary amines, ligands like BrettPhos are often effective, while RuPhos can be a good choice for secondary amines.
-
Base Selection: Strong, non-nucleophilic bases such as NaOtBu, KOtBu, or LHMDS are commonly used.[7] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher reaction temperatures.[10]
-
Catalyst System: Modern palladacycle precatalysts (e.g., G3 or G4) are generally more effective than traditional sources like Pd(OAc)₂ as they form the active catalyst more cleanly.
Q4: Can I perform a Sonogashira coupling with this substrate, and what are the potential pitfalls?
A4: Yes, Sonogashira coupling is a viable method for introducing alkyne moieties.[11][12] The key challenges include:
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction, especially in the presence of a copper(I) co-catalyst and oxygen.[6]
-
Catalyst Poisoning: The heteroatoms in the substrate can interact with the palladium and copper catalysts.
Recommendations:
-
Copper-Free Conditions: To avoid Glaser coupling, consider using copper-free Sonogashira conditions.[6][13]
-
Ligand and Base: A combination of a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a suitable base such as an amine (e.g., Et₃N, DIPEA) is a good starting point.[6][12]
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen-mediated side reactions.[14]
Troubleshooting Guides
General Troubleshooting Workflow
Caption: General workflow for troubleshooting cross-coupling reactions.
Specific Issue Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No reaction or very low conversion | Inactive catalyst. | Use a fresh batch of catalyst or a precatalyst. Consider a pre-activation step. |
| Inappropriate ligand. | Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands).[1] | |
| Insufficiently strong base. | Switch to a stronger base (e.g., NaOtBu, K₃PO₄).[6] | |
| Low reaction temperature. | Increase the reaction temperature, potentially using a higher-boiling solvent. | |
| Formation of dehalogenated starting material | β-hydride elimination competing with reductive elimination.[15] | Use a bulkier ligand to sterically disfavor β-hydride elimination. |
| Presence of water or protic impurities. | Ensure anhydrous reaction conditions by using dry solvents and reagents. | |
| Formation of homocoupled byproducts | For Suzuki: Slow oxidative addition. | Use a more active catalyst/ligand system to promote faster oxidative addition.[6] |
| For Sonogashira: Glaser coupling due to oxygen and copper catalyst.[6] | Employ copper-free conditions and ensure an inert atmosphere.[6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G2, 2-5 mol%) and the ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the reaction vial with a septum and purge with argon or nitrogen for 5-10 minutes.[14]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heating and Monitoring: Place the vial in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir. Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline for the C-N coupling of this compound with a primary or secondary amine.
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), the ligand (if necessary), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Inert Atmosphere: Seal the reaction vial and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.[14]
-
Reagent Addition: Add the degassed solvent (e.g., toluene or THF) followed by the amine coupling partner (1.2 equiv.) via syringe.
-
Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor its progress.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify by column chromatography.
Catalyst and Ligand Selection Guide
The choice of catalyst and ligand is crucial for a successful cross-coupling reaction. The following table provides a starting point for ligand selection based on the reaction type.
| Reaction Type | Recommended Ligands | Rationale |
| Suzuki-Miyaura | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.[1][15] |
| Buchwald-Hartwig | BrettPhos (for primary amines), RuPhos (for secondary amines), DavePhos | Ligand choice is highly dependent on the amine nucleophile. |
| Sonogashira | PPh₃, Xantphos | Triphenylphosphine is a standard ligand for Sonogashira reactions. Bidentate ligands can also be effective. |
Catalyst Cycles
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (2021). Retrieved from [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (n.d.). Retrieved from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (2021). Retrieved from [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. (n.d.). Retrieved from [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central. (n.d.). Retrieved from [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Publishing. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). Retrieved from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. (n.d.). Retrieved from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017). Retrieved from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems - MDPI. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.). Retrieved from [Link]
-
Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 - GitHub. (2024). Retrieved from [Link]
-
ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. (2025). Retrieved from [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. (2021). Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024). Retrieved from [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved from [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - MDPI. (n.d.). Retrieved from [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. (n.d.). Retrieved from [Link]
-
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G. (2022). Retrieved from [Link]
-
Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed. (2022). Retrieved from [Link]
-
Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides | Organic Letters - ACS Publications. (2014). Retrieved from [Link]
-
A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine - MDPI. (n.d.). Retrieved from [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. (2024). Retrieved from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Retrieved from [Link]
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Aryl and 5-Heteroaryl Thieno[2,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] This guide provides a comparative analysis of 5-aryl versus 5-heteroaryl substituted thieno[2,3-d]pyrimidines, offering insights into their structure-activity relationships (SAR) across anticancer, antimicrobial, and anti-inflammatory applications. By presenting supporting experimental data and detailed methodologies, we aim to equip researchers with the knowledge to navigate the chemical space of these potent compounds and inform future drug discovery efforts.
The Thieno[2,3-d]pyrimidine Core: A Versatile Pharmacophore
The thieno[2,3-d]pyrimidine nucleus is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows it to interact with a wide array of biological targets, including kinases, which are often dysregulated in diseases like cancer.[2][3] The fusion of a thiophene ring to a pyrimidine core creates a planar, electron-rich system that is amenable to substitution at various positions. The C5-position, in particular, has been a focal point for medicinal chemists, as modifications at this site can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.
The introduction of an aryl or heteroaryl moiety at the 5-position extends the molecule into a new region of chemical space, allowing for additional interactions with the target protein. The nature of this substituent—whether it is a simple phenyl ring, a substituted aryl group, or a five- or six-membered heterocycle—can dramatically alter the compound's biological profile. This guide will dissect these differences, providing a clear comparison based on published experimental evidence.
Anticancer Activity: A Tale of Two Substituents
The quest for novel anticancer agents has extensively explored the thieno[2,3-d]pyrimidine scaffold. Both 5-aryl and 5-heteroaryl derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The primary mechanism of action often involves the inhibition of key kinases in signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[4]
Structure-Activity Relationship Insights
Studies have shown that the nature of the 5-substituent plays a critical role in determining the anticancer potency. For 5-aryl derivatives, the substitution pattern on the phenyl ring is a key determinant of activity. Generally, electron-withdrawing groups or bulky lipophilic groups on the aryl ring can enhance cytotoxic effects.[5] In the case of 5-heteroaryl compounds, the type of heterocycle and its point of attachment to the thieno[2,3-d]pyrimidine core are crucial.
For instance, a comparative study on a series of thieno[2,3-d]pyrimidines revealed that a 5-phenyl derivative exhibited moderate activity, while the introduction of a 5-(thiophen-2-yl) group led to a significant increase in potency against certain cancer cell lines. This suggests that the heteroatom in the 5-substituent can engage in additional hydrogen bonding or other favorable interactions within the target's active site.
Comparative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 5-aryl and 5-heteroaryl thieno[2,3-d]pyrimidines against various cancer cell lines.
| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| A1 | Phenyl | MCF-7 (Breast) | 15.2 | [6] |
| A2 | 4-Chlorophenyl | MCF-7 (Breast) | 8.5 | [7] |
| A3 | 4-Bromophenyl | MCF-7 (Breast) | 19.4 | [5] |
| H1 | Thiophen-2-yl | HepG2 (Liver) | 5.3 | [4] |
| H2 | Pyridin-4-yl | A549 (Lung) | 11.8 | [8] |
| H3 | Isoxazol-5-yl | HT-29 (Colon) | 9.7 | [4] |
Analysis: The data suggests that both 5-aryl and 5-heteroaryl analogs possess potent anticancer activity. In some cases, heteroaryl substituents (e.g., H1 ) demonstrate superior or comparable potency to their aryl counterparts. The electronic and steric properties of the substituents on the aryl ring also play a significant role, as seen in the comparison between A1 and A2 .
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active metabolism convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[9]
Antimicrobial Activity: Broadening the Spectrum
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thieno[2,3-d]pyrimidines have demonstrated promising activity against a range of bacterial and fungal pathogens.[1][10] The introduction of aryl or heteroaryl groups at the 5-position can modulate the antimicrobial spectrum and potency.
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 5-aryl and 5-heteroaryl thieno[2,3-d]pyrimidines against various microbial strains.
| Compound ID | 5-Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| A4 | 4-Fluorophenyl | Staphylococcus aureus | 16 | [10] |
| A5 | 2,4-Dichlorophenyl | Escherichia coli | 32 | [10] |
| H4 | Furan-2-yl | Staphylococcus aureus | 8 | [5] |
| H5 | Thiazol-2-yl | Candida albicans | 16 | [11] |
Analysis: The data indicates that both classes of compounds exhibit antimicrobial activity. Notably, the 5-heteroaryl derivative H4 shows enhanced activity against S. aureus compared to the 5-aryl analog A4 . This highlights the potential of heteroaryl moieties to improve the antibacterial profile of the thieno[2,3-d]pyrimidine scaffold.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Methodology:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]
Anti-inflammatory Activity: Quelling the Fire
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of significant interest. Thieno[2,3-d]pyrimidines have been investigated for their ability to modulate inflammatory pathways, often by inhibiting enzymes such as cyclooxygenase (COX) or by suppressing the production of pro-inflammatory cytokines.[13][14]
Comparative Anti-inflammatory Activity Data
The following table showcases the in vitro anti-inflammatory activity (IC50 values for COX-2 inhibition) of representative 5-aryl and 5-heteroaryl thieno[2,3-d]pyrimidines.
| Compound ID | 5-Substituent | Target | IC50 (µM) | Reference |
| A6 | 4-Methoxyphenyl | COX-2 | 0.87 | [13] |
| H6 | Pyrazol-3-yl | COX-2 | 0.95 | [15] |
Analysis: Both 5-aryl and 5-heteroaryl thieno[2,3-d]pyrimidines can exhibit potent anti-inflammatory activity. In this example, the 5-aryl derivative A6 and the 5-heteroaryl derivative H6 show comparable and significant COX-2 inhibitory activity, suggesting that both substitution patterns can be effectively utilized in the design of anti-inflammatory agents.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.
Methodology:
-
Enzyme and Substrate Preparation: Prepare a solution of purified COX-2 enzyme and its substrate, arachidonic acid.
-
Compound Incubation: Incubate the COX-2 enzyme with various concentrations of the test compound or a vehicle control.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Quantify Prostaglandin Production: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Conclusion: Navigating the Chemical Landscape
The 5-position of the thieno[2,3-d]pyrimidine scaffold is a critical handle for modulating biological activity. This guide has demonstrated that both 5-aryl and 5-heteroaryl substituents can impart potent anticancer, antimicrobial, and anti-inflammatory properties.
-
For anticancer activity, the electronic and steric nature of the substituent on the 5-aryl ring, as well as the specific heteroaryl ring system, are key determinants of potency.
-
In the antimicrobial realm, 5-heteroaryl derivatives have shown the potential to offer enhanced activity against certain bacterial strains compared to their aryl counterparts.
-
Regarding anti-inflammatory effects, both classes of compounds can exhibit significant activity, with the choice of substituent influencing the potency and selectivity.
The selection of a 5-aryl versus a 5-heteroaryl substituent should be guided by the specific therapeutic target and the desired biological profile. The insights and experimental protocols provided in this guide serve as a valuable resource for researchers in the rational design and development of next-generation thieno[2,3-d]pyrimidine-based therapeutics.
References
-
El-Gamal, M. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(16), 4987. [Link]
-
Al-Omair, M. A., et al. (2014). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & medicinal chemistry letters, 24(15), 3583–3587. [Link]
-
Hassan, A. S., et al. (2020). Synthesis, Reactions, and Antimicrobial Activity of Some Fused Thieno[2,3-d]pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 873-882. [Link]
-
Ghorab, M. M., et al. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 27(1). [Link]
-
Wang, Y., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(18), 4236. [Link]
-
Riabova, O., et al. (2022). Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria. ChemMedChem, 17(17), e202200207. [Link]
-
Abdel-Aziz, A. A. M., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & medicinal chemistry, 33, 115890. [Link]
-
El-Sayed, M. A., et al. (2023). In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2. Computational biology and chemistry, 105, 107928. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Journal of Heterocyclic Chemistry, 49(1), 1-17. [Link]
-
El-Ansary, A. K., et al. (2016). Design, Synthesis and Biological Evaluation of Some 5-Arylthieno[2,3-d]pyrimidines as Potential Anti-cancer Agents. Chemical & pharmaceutical bulletin, 64(8), 1172–1180. [Link]
-
Zhang, Y., et al. (2026). New tetrahydrothieno[2,3-c]pyridine derivatives with broad gram-negative antibacterial activity. BioWorld. [Link]
-
Sharma, D., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of medicinal chemistry, 64(24), 17871–17923. [Link]
-
Bakr, R. B., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1637-1661. [Link]
-
Atanasova, M., et al. (2019). Anti-proliferative activity data. IC 50 values in µg/mL and µM. ResearchGate. [Link]
-
Vlasov, S., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71(1), 125-136. [Link]
-
Attia, H. H., et al. (2021). New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells. Bioorganic chemistry, 115, 105208. [Link]
-
Gomaa, M. S., et al. (2021). Screening data for antimicrobial activity of thieno[2,3-d]pyrimidine derivatives. ResearchGate. [Link]
-
Ghandi, M., et al. (2018). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. European Journal of Medicinal Chemistry, 157, 123-137. [Link]
-
Hussein, A. H. (2013). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Archiv der Pharmazie, 346(10), 731-739. [Link]
-
El-Damasy, A. K., et al. (2022). In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. Molecules, 27(21), 7295. [Link]
-
Kumar, R., et al. (2017). 4-Substituted thieno[2,3-d]pyrimidines as potent antibacterial agents: Rational design, microwave-assisted synthesis, biological evaluation and molecular docking studies. Chemical biology & drug design, 90(5), 983–995. [Link]
-
Li, J., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Archiv der Pharmazie, 356(6), e2200612. [Link]
-
Elsenbawy, E. S. M., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][4][9][10]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1083. [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4-Substituted thieno[2,3-d]pyrimidines as potent antibacterial agents: Rational design, microwave-assisted synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
A Comparative Guide to the Purity Analysis of Synthesized 5-Bromothieno[2,3-d]pyrimidin-4-amine
In the landscape of medicinal chemistry and drug development, the thieno[2,3-d]pyrimidine scaffold is of significant interest due to its structural analogy to purine and its associated broad-spectrum biological activities, including anticancer and antiviral properties.[1] The introduction of a bromine atom at the 5-position of this heterocyclic system can provide a valuable handle for further synthetic modifications, making 5-Bromothieno[2,3-d]pyrimidin-4-amine a key intermediate in the synthesis of novel therapeutic agents.
The rigorous confirmation of the purity and structural integrity of such intermediates is a cornerstone of a successful drug discovery program. This guide provides a comprehensive comparison of essential analytical techniques for the purity assessment of synthesized this compound, offering insights into the rationale behind experimental choices and the interpretation of the resulting data.
Synthesis and Potential Impurities
A common and effective method for the synthesis of thieno[2,3-d]pyrimidine derivatives is the Gewald reaction.[2] A plausible synthetic route to this compound is outlined below. The purity of the final compound is highly dependent on the complete conversion at each step and the effective removal of reactants and byproducts.
Caption: A representative synthetic workflow for this compound.
Potential Impurities to Consider:
-
Unreacted Starting Materials: Residual 2-aminothiophene-3-carbonitrile or thieno[2,3-d]pyrimidin-4-amine.
-
Over-brominated Products: Di- or poly-brominated species, depending on the reaction conditions.
-
Isomeric Impurities: Bromination at other positions on the heterocyclic ring.
-
Solvent and Reagent Residues: Residual N-Bromosuccinimide (NBS) or solvents used in the reaction and purification steps.
Orthogonal Analytical Approaches for Purity Verification
A multi-pronged analytical strategy is essential for a comprehensive purity assessment. No single technique can provide all the necessary information. Below, we compare the most critical methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative purity analysis, separating the main compound from impurities based on their differential partitioning between a stationary and a mobile phase.[3]
Expertise & Experience: The choice of a C18 column is based on the nonpolar nature of the thieno[2,3-d]pyrimidine core. A gradient elution is employed to ensure the separation of both early-eluting polar impurities and late-eluting nonpolar impurities, such as over-brominated byproducts. UV detection is suitable due to the aromatic nature of the compound.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Data Presentation:
| Peak Number | Retention Time (min) | Peak Area (%) | Identity |
| 1 | 8.5 | 0.25 | Unreacted Thieno[2,3-d]pyrimidin-4-amine |
| 2 | 12.1 | 99.5 | This compound |
| 3 | 15.8 | 0.25 | Dibrominated byproduct |
Trustworthiness: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity level of >99% is typically desired for drug development intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides invaluable structural information and can detect impurities that have distinct proton or carbon environments.[]
Expertise & Experience: ¹H NMR is particularly useful for identifying the presence of starting materials or isomeric impurities by looking for characteristic signals that do not belong to the target compound. For instance, the absence of the proton signal from the 5-position of the starting material is a key indicator of successful bromination.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
Data Presentation:
| Technique | Expected Chemical Shifts (δ, ppm) in DMSO-d₆ |
| ¹H NMR | ~8.4 (s, 1H, pyrimidine H), ~7.5 (br s, 2H, NH₂), ~7.3 (s, 1H, thiophene H) |
| ¹³C NMR | ~165, ~157, ~153, ~133, ~127, ~116, ~110 |
Trustworthiness: The integration of proton signals should correspond to the number of protons in the molecule. The presence of unexpected signals, even at low integration values, indicates the presence of impurities. The structure of the synthesized compounds can be confirmed by ¹H, ¹³C NMR, IR spectroscopy, mass spectrometry, and elemental analysis.[1]
Mass Spectrometry (MS)
MS is a powerful tool for confirming the molecular weight of the synthesized compound and identifying the mass of any impurities.[]
Expertise & Experience: When coupled with a separation technique like HPLC (LC-MS), it becomes a highly specific method for identifying and quantifying impurities. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature to look for in the mass spectrum.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: An LC-MS system, typically with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Data Presentation:
| Observed m/z | Expected m/z for [M+H]⁺ | Isotopic Pattern | Identity |
| 243.9 / 245.9 | 243.98 / 245.98 | ~1:1 ratio | This compound |
| 166.0 | - | - | Unreacted Thieno[2,3-d]pyrimidin-4-amine |
| 322.9 / 324.9 / 326.9 | - | ~1:2:1 ratio | Dibrominated byproduct |
Trustworthiness: The observation of the correct molecular ion peak with the characteristic bromine isotopic pattern provides strong evidence for the identity of the target compound.
Comparative Summary and Workflow
Caption: A comprehensive workflow for the purity analysis of synthesized compounds.
| Technique | Primary Purpose | Information Provided | Advantages | Limitations |
| HPLC | Quantitative Purity | Retention time, Peak area % | High sensitivity, High resolution, Quantitative | Requires a reference standard for absolute quantification |
| NMR | Structural Confirmation | Chemical shifts, Integration, Coupling constants | Provides detailed structural information, Can identify isomers | Lower sensitivity than MS, Can be complex to interpret |
| LC-MS | Identity Confirmation | Molecular weight, Isotopic pattern | High specificity and sensitivity, Confirms identity | Ionization efficiency can vary, Less quantitative than HPLC with UV |
| Elemental Analysis | Elemental Composition | %C, %H, %N, %S | Confirms bulk elemental composition | Does not detect organic impurities with similar composition |
Conclusion
The purity analysis of this compound requires a multifaceted approach. While HPLC is the primary tool for determining quantitative purity, it must be complemented by NMR and MS to confirm the structural identity and rule out the presence of isomeric or structurally similar impurities. By employing this orthogonal set of analytical techniques, researchers can ensure the quality and reliability of this critical intermediate, thereby building a solid foundation for subsequent stages of drug discovery and development.
References
-
Lee, J. H. (2022). 1,3-Bis(5,6,7,8-tetrahydrobenzo[5][6]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2022(3), M1403. [Link]
-
Akhtar, A., Chaudhari, T. Y., & Inam, A. (2025). Design and Synthesis of Tetrahydrobenzo[5][6]Thieno[2,3-d] Pyrimidine-Sulfonamide Derivatives Using p-Phenylenediamine as a Linker. Synthesis, 57, 2880–2892. [Link]
-
MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7588. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 5. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5,6,7,8-Tetrahydrobenzo(4,5)thieno(2,3-d)pyrimidin-4-amine | C10H11N3S | CID 258149 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalytic Systems for Suzuki Coupling: A Guide for the Modern Chemist
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, indispensable in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] The power of this Nobel Prize-winning reaction lies in its ability to forge carbon-carbon bonds, typically between organoboron compounds and organic halides.[1] At the heart of this transformation is a catalytic system, the judicious selection of which is paramount to achieving high yields, broad substrate scope, and operational simplicity.
This guide provides a comprehensive, head-to-head comparison of the prevalent catalytic systems for Suzuki coupling. Moving beyond a mere recitation of facts, we will delve into the mechanistic underpinnings that dictate catalyst performance, offering field-proven insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The Landscape of Suzuki Coupling Catalysis
The efficacy of a Suzuki coupling reaction is profoundly influenced by the choice of the transition metal catalyst and its associated ligands. While palladium has long been the metal of choice, economic and sustainability concerns have spurred the development of alternative systems based on more earth-abundant metals like nickel.[2] This guide will dissect the performance of these systems, with a focus on:
-
Palladium-Based Catalysts: The gold standard, offering broad applicability and high efficiency.
-
Nickel-Based Catalysts: A cost-effective and increasingly powerful alternative, particularly for challenging substrates.
-
Emerging Catalytic Systems: A look at the potential of iron and copper-based catalysts.
-
Homogeneous vs. Heterogeneous Catalysis: A comparison of catalysts in solution versus those on a solid support.
The Core of the Reaction: The Catalytic Cycle
Understanding the fundamental steps of the Suzuki coupling catalytic cycle is crucial to appreciating the differences between catalytic systems. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[3]
Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
The efficiency of each step is highly dependent on the metal center (M) and the coordinating ligands (L).
Palladium-Based Catalysts: The Incumbent Champion
Palladium catalysts are the most widely used for Suzuki coupling due to their high reactivity and functional group tolerance.[4] The active catalyst is typically a Pd(0) species, often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂. The performance of palladium catalysts is intricately linked to the choice of ligand.
The Ligand's Crucial Role
Ligands stabilize the palladium center and modulate its electronic and steric properties, which in turn influences the rates of the catalytic cycle's key steps.[5]
-
Electron-rich ligands increase the electron density on the palladium atom, facilitating the oxidative addition step, which is often the rate-determining step.[5]
-
Bulky ligands promote the reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[5]
A Head-to-Head Look at Common Ligand Classes for Palladium
The prototypical example is triphenylphosphine (PPh₃), often used in the form of Pd(PPh₃)₄. While historically significant, these catalysts can exhibit lower activity, especially with less reactive aryl chlorides.[6]
Developed by Stephen Buchwald and his group, these ligands have revolutionized Suzuki coupling, enabling the use of previously challenging substrates like aryl chlorides and sterically hindered partners.[3][7] Two of the most effective and widely used are SPhos and XPhos.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Exhibits exceptional activity for a broad range of substrates, including heteroaryl halides.[3]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Particularly effective for the coupling of unactivated aryl and heteroaryl chlorides.
NHCs have emerged as powerful alternatives to phosphine ligands. They are strong σ-donors, forming stable complexes with palladium and exhibiting high catalytic activity.[1][5] NHC-palladium complexes are often more stable than their phosphine counterparts.[5]
Performance Comparison: Palladium Catalyst Systems
| Catalyst System | Aryl Halide Reactivity | Steric Hindrance Tolerance | Catalyst Loading | Key Advantages |
| Pd(PPh₃)₄ | I > Br >> Cl[6] | Moderate | 1-5 mol% | Commercially available, well-established. |
| Pd(OAc)₂ / SPhos | I, Br, Cl[3][4] | Very High | 0.05-2 mol%[4] | High turnover numbers, excellent for hindered substrates.[4] |
| Pd(OAc)₂ / XPhos | I, Br, Cl | Very High | 0.5-2 mol% | Superior for unactivated aryl chlorides.[7] |
| Pd-NHC Complexes | I, Br, Cl | High | 0.5-2 mol% | High stability, high functional group tolerance.[5] |
Nickel-Based Catalysts: The Cost-Effective Contender
The high cost and low abundance of palladium have driven the search for more sustainable alternatives. Nickel, being more earth-abundant and significantly cheaper, has emerged as a promising candidate.[2] Ni-catalyzed Suzuki coupling has seen significant advancements, particularly for the activation of traditionally less reactive C-Cl and C-O bonds.[8]
Mechanistic Nuances of Nickel Catalysis
While the overall catalytic cycle is similar to that of palladium, nickel catalysts exhibit distinct reactivity. Nickel's smaller atomic size and different redox potentials allow it to participate in unique catalytic pathways.[8]
Head-to-Head: Palladium vs. Nickel
A direct comparison reveals the distinct advantages of each metal.[2]
| Feature | Palladium-Based Catalysts | Nickel-Based Catalysts |
| Cost | High | Low[2] |
| Aryl Chloride Reactivity | Requires specialized, bulky ligands (e.g., XPhos).[7] | Generally more effective, even with simpler ligands.[9] |
| Functional Group Tolerance | Broad, but can be sensitive to some nitrogen-containing heterocycles. | Can be more sensitive to certain functional groups, but recent advances are expanding the scope.[2] |
| Reaction Conditions | Often milder (room temperature to moderate heating).[4] | Can require higher temperatures, though mild condition protocols are emerging.[9] |
| Ligand Development | Highly advanced and diverse.[7] | Less developed compared to palladium, often borrowing from the palladium playbook. |
A study directly comparing [Pd(dppf)Cl₂] and [Ni(dppf)Cl₂] in the coupling of various aryl halides and boronic acids highlighted that while palladium provided more consistent high yields across a broader range of "standard" substrates, nickel showed advantages in specific challenging cases.
Emerging Catalytic Systems: The Next Frontier
Research continues to explore even more sustainable and economical catalytic systems for Suzuki coupling.
Iron-Based Catalysts
Iron is an attractive alternative due to its low cost, low toxicity, and abundance. While still in the early stages of development compared to palladium and nickel, iron-catalyzed Suzuki coupling has been demonstrated for certain substrate classes, particularly for coupling alkyl halides.
Copper-Based Catalysts
Copper catalysts have also been investigated for Suzuki-Miyaura type reactions. They offer a cheaper alternative to palladium and have shown promise in the coupling of alkylboron reagents and aryl halides.[10]
Homogeneous vs. Heterogeneous Catalysis
The catalysts discussed so far are typically homogeneous, meaning they are soluble in the reaction medium. An alternative approach is heterogeneous catalysis, where the catalyst is immobilized on a solid support.[11]
| Aspect | Homogeneous Catalysis | Heterogeneous Catalysis |
| Catalyst Recovery | Difficult, often requires costly purification to remove metal residues.[12] | Easy separation by filtration, allowing for catalyst recycling.[11] |
| Activity & Selectivity | Generally higher activity and selectivity due to well-defined active sites.[11] | Can suffer from lower activity and selectivity.[11] |
| Reaction Conditions | Typically milder.[11] | Often require more forcing conditions (higher temperatures).[11] |
| Industrial Application | Dominant, but metal contamination is a concern.[12] | Highly desirable for sustainability and cost-effectiveness. |
Recent developments in heterogeneous catalysts, such as palladium nanoparticles supported on various materials, aim to bridge the gap in performance with their homogeneous counterparts.[5]
Experimental Protocols: A Practical Guide
To illustrate the practical application of these catalytic systems, here are representative, step-by-step protocols.
Protocol 1: Classic Suzuki Coupling with Pd(PPh₃)₄
This protocol is suitable for the coupling of an aryl bromide with an arylboronic acid.
Figure 2: Workflow for a typical Suzuki coupling using Pd(PPh₃)₄.
-
Reaction Setup: In a round-bottom flask, combine the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Solvent Addition: Add a suitable solvent mixture, such as toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Degassing: Bubble nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a nitrogen atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol, 2 mol%).
-
Reaction: Heat the mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: High-Performance Suzuki Coupling with a Buchwald Ligand
This protocol is effective for the coupling of a more challenging aryl chloride.
-
Reaction Setup: To an oven-dried vial, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), SPhos (0.04 mmol, 4 mol%), the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).
-
Solvent Addition: Seal the vial with a septum and purge with argon. Add degassed toluene (2 mL) via syringe.
-
Reaction: Stir the mixture at room temperature or heat to 40-100 °C, depending on the reactivity of the substrates. Monitor the reaction progress.[4]
-
Workup and Purification: Follow the same procedure as in Protocol 1.
Conclusion and Future Outlook
The field of Suzuki coupling catalysis is a vibrant area of research, continually evolving to provide chemists with more powerful and sustainable tools.
-
Palladium-based systems , particularly those employing bulky, electron-rich phosphine ligands like SPhos and XPhos, remain the most versatile and reliable choice for a wide array of applications.[7] Their high activity and broad substrate scope often justify the cost of the metal.
-
Nickel-based catalysts have firmly established themselves as a viable, cost-effective alternative, especially for the coupling of aryl chlorides and other challenging electrophiles.[2] As ligand design for nickel matures, its adoption in both academic and industrial settings is set to grow.
-
Emerging systems based on iron and copper hold promise for a more sustainable future, though further development is needed to match the performance of palladium and nickel.
-
The development of more robust and active heterogeneous catalysts will be crucial for large-scale industrial processes, minimizing costs and environmental impact.[11]
The selection of a catalytic system is not a one-size-fits-all decision. It requires a careful consideration of the specific substrates, desired reaction conditions, and economic constraints. By understanding the fundamental principles and performance characteristics of each system, researchers can make informed choices to accelerate their discovery and development efforts.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Gorgani, N. N., Gorgani, S. N., & Iancu, V. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 27(21), 7234. [Link]
-
Cooper, A. M. R., Fey, N., & Nelson, D. J. (2020). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry, 18(33), 6465-6473. [Link]
-
Macwan, I., & Iretskii, A. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2354–2362. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Thieme Chemistry. (n.d.). Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. Thieme, Synform. [Link]
-
Nelson, D. J. et al. (2020). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry, 18, 6465-6473. [Link]
- Frenking, G., & Shaik, S. (Eds.). (2014). The Chemical Bond: Fundamental Aspects of Chemical Bonding. Wiley-VCH.
-
Catalytic performance and kinetic analysis for Suzuki coupling... - ResearchGate. (n.d.). [Link]
-
Lundgren, R. J., & Stradiotto, M. (2012). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]
- Pérez-Temprano, M. H., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(10-11), 1534-1543.
-
Verkade, J. G., et al. (2007). Synthesis and Characterization of R2PNP(iBuNCH2CH2)3N: A New Bulky Electron-Rich Phosphine for Efficient Pd-Assisted Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(19), 7214-7219. [Link]
-
Basnet, P. (2018). DEVELOPMENT OF COPPER-CATALYZED SUZUKI-MIYAURA COUPLING USING ALKYLBORON REAGENTS AND NICKEL-CATALYZED ALKENE DICARBOFUNCTIONALIZATION REACTIONS. UNM Digital Repository. [Link]
- Nelson, D. J. (2020). Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes.
-
Doyle, A. G., et al. (2022). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society, 144(44), 20266-20277. [Link]
-
Leadbeater, N. E., & Williams, V. A. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1774-1778. [Link]
-
Ananikov, V. P. (2022). Nickel and Palladium Catalysis: Stronger Demand than Ever. ACS Catalysis, 12(3), 1956-1961. [Link]
-
PHOSPHINE OR N-HETEROCYCLIC CARBENE LIGANDS? | Collection of scientific papers. (n.d.). [Link]
- Al-dujaili, A. H., & Al-Masoudi, N. A. (2018). A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. ChemistrySelect, 3(34), 9831-9836.
- Liu, W., & Montgomery, J. (2016). Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with Aryl Iodides. Organic Letters, 18(1), 136-139.
-
Nolan, S. P., et al. (2023). Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions. Angewandte Chemie International Edition, 62(31), e202304108. [Link]
-
A convenient synthesis of phosphine-functionalized N-heterocyclic carbene ligand precursors, structural characterization of their palladium complexes and catalytic application in Suzuki coupling reaction | Request PDF. (n.d.). [Link]
-
Nasrollahzadeh, M., et al. (2022). High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. Catalysts, 12(10), 1148. [Link]
-
Doyle, A. G., et al. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]
- Pagliaro, M., & Ciriminna, R. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling Reactions. Chimica Oggi/Chemistry Today, 30(2), 52-55.
-
Giri, R., & KC, S. (2018). development of copper-catalyzed suzuki-miyaura coupling using alkylboron reagents and nickel-catalyzed alkene dicarbofunctionalization reactions. CORE. [Link]
-
Burford, N., & Ragogna, P. J. (2012). Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi). Inorganic Chemistry, 51(14), 7583-7593. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. (n.d.). [Link]
-
A General Copper Catalytic System for Suzuki-Miyaura Cross-Coupling of Unactivated Secondary and Primary Alkyl Halides with Arylborons - ResearchGate. (n.d.). [Link]
- Nolan, S. P., & Cazin, C. S. J. (Eds.). (2019).
-
Jiménez, M. V., & Pérez-Torrente, J. J. (2024). Homogeneous vs. heterogeneous catalysts for acceptorless dehydrogenation of biomass-derived glycerol and ethanol towards circular chemistry. Green Chemistry. [Link]
- Al-Masum, M., & Kumar, M. (2009). Efficient Suzuki cross-coupling reactions using bulky phosphines. Tetrahedron Letters, 50(47), 6525-6528.
-
Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions - The University of Texas at Austin. (n.d.). [Link]
-
Comparing Nickel- and Palladium-Catalyzed Heck Reactions | Request PDF. (n.d.). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems | MDPI [mdpi.com]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "DEVELOPMENT OF COPPER-CATALYZED SUZUKI-MIYAURA COUPLING USING ALKYLBOR" by Prakash Basnet [digitalrepository.unm.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. qualitas1998.net [qualitas1998.net]
A Senior Application Scientist's Guide to Comparing the Cytotoxicity of Novel Thienopyrimidines in Cancer Cell Lines
Introduction: The Emergence of Thienopyrimidines in Oncology
In the landscape of modern oncology, the quest for targeted and effective therapeutic agents is perpetual. Among the myriad of heterocyclic compounds investigated, the thienopyrimidine scaffold has emerged as a particularly promising framework for the development of novel anticancer drugs.[1][2][3] Thienopyrimidines, which are bioisosteres of purines, possess a fused ring system that allows for diverse chemical modifications, leading to a broad spectrum of biological activities.[1][3] Their structural versatility has enabled the design of potent inhibitors for various protein kinases, which are critical regulators of cell proliferation and survival and are often dysregulated in cancer.[4]
This guide provides a comprehensive comparison of the cytotoxic profiles of several novel thienopyrimidine derivatives against a panel of human cancer cell lines. We will delve into the mechanistic rationale behind their anticancer activity, present a robust experimental framework for their evaluation, and provide detailed protocols that ensure data integrity and reproducibility. Our objective is to equip researchers and drug development professionals with the technical insights required to assess the potential of this compelling class of molecules.
Mechanistic Underpinnings: Targeting Key Oncogenic Pathways
Many thienopyrimidine derivatives exert their anticancer effects by inhibiting key enzymes in oncogenic signaling pathways. Notably, the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have been identified as primary targets.[5][6][7]
-
EGFR Inhibition: Overexpression of EGFR is a hallmark of numerous cancers, including breast, colon, and lung cancer, where it drives cell proliferation, invasion, and metastasis.[5] Thienopyrimidines can be designed to fit into the ATP-binding pocket of the EGFR kinase domain, preventing its activation and halting downstream signaling.[5][7]
-
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. VEGFR-2 is a key mediator of this process.[5][8] By blocking VEGFR-2 signaling, thienopyrimidine derivatives can stifle a tumor's blood supply, leading to growth inhibition. The dual inhibition of both EGFR and VEGFR-2 represents a powerful strategy, as these pathways are interconnected; EGFR signaling can stimulate VEGF expression, and targeting VEGFR-2 can enhance the efficacy of EGFR inhibitors.[5]
Below is a diagram illustrating the central role of EGFR and VEGFR-2 in cancer cell signaling and the inhibitory action of novel thienopyrimidines.
Caption: EGFR/VEGFR-2 signaling pathways and points of inhibition by thienopyrimidines.
Experimental Design for Comparative Cytotoxicity Analysis
A robust and well-controlled experimental design is paramount for generating reliable comparative data. The causality behind our choices is explained below.
1. Cell Line Selection: The choice of cell lines is critical for evaluating the breadth and specificity of a compound's activity. We selected a panel representing diverse cancer types with known receptor expression profiles:
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line, commonly used as a benchmark in anticancer drug screening.
-
A549 (Lung Carcinoma): A non-small-cell lung cancer (NSCLC) line, relevant for testing EGFR inhibitors.[7]
-
HCT-116 (Colorectal Carcinoma): A standard cell line for colon cancer research.[2]
-
PC-3 (Prostate Carcinoma): An androgen-independent prostate cancer cell line, representing a more aggressive disease state.[1][2][9]
-
WI-38 (Normal Human Fibroblasts): A non-cancerous cell line included to assess the selectivity of the compounds. A higher IC50 value in this cell line compared to cancer cell lines indicates cancer-specific cytotoxicity.[7]
2. Compound Selection: For this guide, we will compare three hypothetical novel thienopyrimidine derivatives against a standard-of-care chemotherapeutic agent.
-
Novel Compounds:
-
TPD-01: A lead compound from initial screening.
-
TPD-02: A structural analog of TPD-01 designed for enhanced EGFR inhibition.
-
TPD-03: A derivative designed as a dual EGFR/VEGFR-2 inhibitor.
-
-
Reference Compound:
3. Cytotoxicity Assay: The Sulforhodamine B (SRB) Assay While several methods exist for measuring cell viability (e.g., MTT, XTT), we selected the Sulforhodamine B (SRB) assay.[11][12][13] This choice is based on several advantages:
-
Principle: The SRB assay is a cell density determination based on the measurement of total cellular protein content, which is stoichiometric and less prone to metabolic interferences compared to tetrazolium-based assays like MTT.[11][14]
-
Robustness: The endpoint—a colored solution—is stable, and the assay demonstrates excellent linearity and a high signal-to-noise ratio.[11] It is the method of choice for large-scale in vitro drug screening at the National Cancer Institute (NCI).[11]
The workflow for the SRB assay is outlined in the diagram below.
Sources
- 1. Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety [scirp.org]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. canvaxbiotech.com [canvaxbiotech.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Bromothieno[2,3-d]pyrimidin-4-amine
This guide provides essential safety and logistical information for the proper disposal of 5-Bromothieno[2,3-d]pyrimidin-4-amine. As a brominated heterocyclic compound integral to many research and drug development pipelines, its handling and disposal demand a rigorous, scientifically-grounded approach to ensure laboratory safety and environmental stewardship. This document moves beyond a simple checklist, offering a procedural framework rooted in the chemical properties of the compound and prevailing regulatory standards.
Core Principle: Hazard Identification and Risk Assessment
Understanding the "why" behind a protocol is the cornerstone of laboratory safety. This compound is not a benign substance; its structure necessitates its classification as a hazardous chemical. The primary hazards, extrapolated from data on structurally similar compounds, are summarized below.
The thienopyrimidine core is found in various biologically active molecules, and the presence of a bromine atom classifies it as a halogenated organic compound.[1] Halogenated organics are often more persistent in the environment and can be more costly to dispose of, making their proper segregation a critical first step in waste management. Furthermore, many pyrimidine derivatives are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[2][3][4]
Table 1: Hazard Profile of Structurally Similar Thienopyrimidines
| Hazard Classification | Description | Common Precautionary Statement | Probable Rationale for this compound |
|---|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed.[2][3][5] | P270: Do not eat, drink or smoke when using this product.[2] | The nitrogen-rich heterocyclic core can interfere with biological processes. |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4] | P280: Wear protective gloves/protective clothing.[3] | The amine and heterocyclic structure can react with skin proteins. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[2][4] | P280: Wear eye protection/face protection.[2] | Direct contact can cause significant damage to sensitive eye tissues. |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] | Inhalation of fine particles can irritate the respiratory tract. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[2] | P273: Avoid release to the environment.[2] | Brominated organic compounds can persist and bioaccumulate in ecosystems. |
The Regulatory Imperative: Compliance with Hazardous Waste Regulations
The disposal of chemical waste is not merely a suggestion; it is a legal requirement governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) manages hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6] These regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), specifically parts 260-273.[6]
This compound falls under the category of halogenated organic waste. The cardinal rule of chemical disposal is the strict segregation of waste streams. Halogenated solvent wastes must be kept separate from non-halogenated solvent wastes. This is for two primary reasons:
-
Treatment Method: Halogenated waste typically requires high-temperature incineration to prevent the formation of toxic dioxins and furans. This is a different and more expensive process than fuel blending, which is often used for non-halogenated solvents.
-
Cost: As a result of the specialized treatment required, the disposal cost for halogenated waste is significantly higher. Cross-contamination of a large volume of non-halogenated solvent with a small amount of halogenated waste can lead to the entire container being treated as the more expensive halogenated waste.
Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step protocol for the safe handling and disposal of this compound and its associated waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE.
-
Gloves: Nitrile gloves are standard. Always check for tears or punctures.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn and buttoned.
Step 2: Waste Segregation at the Point of Generation
Segregation is the most critical step. As soon as a waste is generated, it must be placed in the correct waste stream.
-
Solid Waste: Unused or expired pure this compound, and any solids grossly contaminated with it (e.g., contaminated silica gel, weighing paper), must be placed in a designated "Halogenated Solid Waste" container.
-
Liquid Waste: Solutions containing this compound (e.g., from a reaction workup or chromatography) must be collected in a "Halogenated Liquid Waste" container.[7] Do not mix with non-halogenated waste streams like acetone or hexane.
Step 3: Proper Containerization and Labeling
All waste containers must be appropriate for the waste they hold and clearly labeled.[8]
-
Container Choice: Use chemically resistant containers (e.g., HDPE or glass) with a secure, tight-fitting lid. Plastic is often preferred to minimize the risk of breakage.
-
Labeling: The label must be unambiguous. Use your institution's hazardous waste tags. At a minimum, the label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An accurate list of all components in the container, including solvents.
-
The approximate percentage of each component.
-
The relevant hazard pictograms (e.g., irritant, environmentally hazardous).
-
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Laboratories should have a designated area for the temporary storage of hazardous waste, known as a Satellite Accumulation Area (SAA).
-
Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel. A dedicated fume hood is an excellent choice for liquid waste collection.[8]
-
Secondary Containment: All liquid waste containers must be kept in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents spills from reaching drains or the floor.
-
Container Management: Keep waste containers closed at all times except when adding waste.
Step 5: Arranging for Final Disposal
Waste should not be accumulated indefinitely. Contact your institution's Environmental Health & Safety (EHS) department for pickup once a container is full or has been in storage for a prolonged period. They are responsible for consolidating waste and sending it to a licensed hazardous waste disposal facility for final treatment, typically via incineration.[5][9]
Disposal of Contaminated Materials
Proper disposal extends to all materials that have come into contact with the chemical.
-
Sharps: Needles, syringes, or razor blades contaminated with the compound should be placed in a designated sharps container and treated as hazardous waste.
-
Contaminated PPE: Gloves, bench paper, and other disposable items with minor contamination should be double-bagged and placed in the solid hazardous waste stream.[1]
-
Glassware: To be reused, glassware must be decontaminated. A "triple rinse" procedure is standard practice.[1]
-
Rinse the glassware three times with a suitable solvent (e.g., acetone).
-
The first two rinsates are considered hazardous and MUST be collected and added to the "Halogenated Liquid Waste" container.
-
The third rinsate can often be disposed of with non-halogenated waste, but check with your EHS office.
-
After triple-rinsing, the glassware can be washed normally.
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify everyone in the immediate area.
-
Isolate the Area: Secure the location of the spill.
-
Assess the Hazard: For a small spill of solid material, and if you are trained to do so, use a chemical spill kit.
-
Don appropriate PPE.
-
Gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully sweep the material into a dustpan and place it in a sealed container.
-
Label the container as hazardous waste and dispose of it accordingly.
-
-
Seek Assistance: For large spills or spills of the material in a volatile solvent, evacuate the area and contact your institution's EHS or emergency response team immediately.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.
Caption: Decision workflow for proper waste stream segregation.
References
- Synerzine. (2021, May 21). SAFETY DATA SHEET 5,7-DIHYDRO-2-METHYLTHIENO(3,4-D) PYRIMIDINE, 1% IN TRIACETIN.
- Genfarm. (2020, July 8).
- University of Otago. Laboratory chemical waste disposal guidelines.
- The University of Edinburgh. (2022, February 17). WASTE MANAGEMENT.
- University of Oslo. Chemical and Hazardous Waste Guide.
- Vanderbilt University Medical Center.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Thermo Fisher Scientific. (2025, December 19).
- Fisher Scientific. (2025, December 20).
- ChemicalBook. (2025, July 26). 7-BROMOTHIENO[3,2-D]PYRIMIDIN-4(1H)
- Jubilant Ingrevia.
- U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
- National Institutes of Health (NIH). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors.
- U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
-
MDPI. 1,3-Bis(5,6,7,8-tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione.
- TCI Chemicals. (2025, May 14).
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]
- Wikipedia.
- AQA. (2015, January 12).
- ChemicalBook. Thieno[2,3-d]pyrimidin-4-amine, N-(1,3-benzodioxol-5-ylmethyl).
- BLDpharm. 16234-52-9|N,N-Diethylthieno[3,2-d]pyrimidin-4-amine.
Sources
- 1. otago.ac.nz [otago.ac.nz]
- 2. genfarm.com.au [genfarm.com.au]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 8. mn.uio.no [mn.uio.no]
- 9. fishersci.com [fishersci.com]
Comprehensive Safety and Handling Guide for 5-Bromothieno[2,3-d]pyrimidin-4-amine
This guide provides essential safety protocols and operational procedures for the handling and disposal of 5-Bromothieno[2,3-d]pyrimidin-4-amine (CAS No: 1337532-92-9). As a research chemical, its toxicological properties may not be fully characterized. Therefore, a cautious and proactive approach to safety is paramount. The following procedures are based on the known hazards of structurally similar thienopyrimidine derivatives and established best practices for handling potent research compounds.
Hazard Assessment: Understanding the Risks
Based on available data for similar structures, this compound should be treated as a substance that is:
-
Harmful in contact with skin (Dermal Acute Toxicity) [1]
-
Harmful if inhaled (Inhalation Acute Toxicity) [1]
The primary routes of exposure are inhalation of dust particles, dermal contact, and accidental ingestion. Due to the bromine atom and the amine functional group, there is also a potential for allergic skin reactions.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to create a robust barrier between the researcher and the chemical. The selection of PPE should be based on a thorough risk assessment for each specific procedure.
| Operation/Task | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | Double-layered, disposable nitrile gloves (chemotherapy-rated recommended), disposable lab coat with tight cuffs, safety goggles with side shields or a full-face shield, and an N95-rated respirator. |
| Solution Preparation and Handling | Double-layered, disposable nitrile gloves, disposable lab coat, safety goggles, and work within a certified chemical fume hood. |
| Reaction Quenching and Work-up | Double-layered, disposable nitrile gloves, disposable lab coat, safety goggles or face shield, and work within a certified chemical fume hood. |
| Spill Cleanup | Double-layered, disposable nitrile gloves, disposable coveralls, chemical-resistant boot covers, safety goggles and a full-face shield, and a respirator with appropriate cartridges for organic vapors and particulates. |
| Waste Disposal | Double-layered, disposable nitrile gloves, disposable lab coat, and safety goggles. |
Causality Behind PPE Choices:
-
Double Gloving: Provides an extra layer of protection against potential tears or permeation. The outer glove can be removed immediately upon contamination, preserving the integrity of the inner glove and minimizing exposure risk.
-
Disposable Lab Coat: Prevents contamination of personal clothing. A disposable coat can be promptly removed and disposed of in case of a spill.
-
N95 Respirator: Essential for handling the solid form of the compound to prevent inhalation of fine particles.
-
Chemical Fume Hood: This is a critical engineering control that contains vapors and aerosols, preventing their release into the laboratory environment.
Operational Plan: A Step-by-Step Procedural Guide
The following workflow is designed to minimize exposure risk at every stage of handling this compound.
Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Detailed Experimental Protocol
1. Preparation and Weighing:
-
Step 1.1: Before entering the designated handling area, don all required PPE as specified in the table above for handling dry powder.
-
Step 1.2: Conduct all manipulations of the solid compound within a certified chemical fume hood.
-
Step 1.3: Use a dedicated set of spatulas and weighing paper. Tare the balance with the weighing paper.
-
Step 1.4: Carefully transfer the desired amount of this compound to the weighing paper. Avoid creating dust.
-
Step 1.5: Record the weight and carefully transfer the compound into the reaction vessel.
2. Solution Preparation and Reaction:
-
Step 2.1: Add the solvent to the reaction vessel containing the compound. Ensure the vessel is securely capped or connected to the reaction apparatus before removing it from the fume hood, if necessary.
-
Step 2.2: If heating is required, use a well-controlled heating mantle and ensure the setup is secure.
-
Step 2.3: Monitor the reaction progress using appropriate analytical techniques. All sampling should be done within the fume hood.
3. Reaction Quenching and Work-up:
-
Step 3.1: Cool the reaction mixture to the appropriate temperature before quenching.
-
Step 3.2: Slowly add the quenching agent to the reaction mixture. Be aware of any potential exothermic reactions.
-
Step 3.3: Perform all extractions and subsequent work-up steps within the fume hood.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent environmental contamination and future exposure.
Decontamination:
-
All glassware and equipment that have come into contact with the compound must be decontaminated.
-
Rinse surfaces with an appropriate solvent (e.g., ethanol or acetone) to remove residues. The rinsate should be collected as hazardous waste.
-
Follow the solvent rinse with a wash using a laboratory detergent and water.
Disposal:
-
Solid Waste: All solid waste, including contaminated PPE (gloves, lab coats, weighing paper, etc.), should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste, including reaction mixtures, solvents from work-up, and decontamination rinsates, must be collected in a sealed and labeled hazardous waste container.
-
Waste Segregation: Do not mix waste streams. Keep halogenated and non-halogenated solvent waste separate, if required by your institution's waste management policy.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations. Never discharge thienopyrimidine waste into the sewer system.[9]
Emergency Procedures
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area and prevent entry.
-
Protect: Don the appropriate PPE for spill cleanup.
-
Contain: For a solid spill, gently cover with an absorbent material to avoid raising dust. For a liquid spill, use a chemical absorbent pad or vermiculite to absorb the material.
-
Clean: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
First Aid Measures (Based on Analogue Data):
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
-
Genfarm. (2020-07-08). Safety Data Sheet. Retrieved from [Link]
-
CDMS.net. (2017-09-05). 2,4-D Amine 4 Safety Data Sheet. Retrieved from [Link]
-
PubChem. 5,6,7,8-Tetrahydrobenzo(4,5)thieno(2,3-d)pyrimidin-4-amine. Retrieved from [Link]
-
Carl ROTH. (2025-03-31). Safety Data Sheet: Triethylamine. Retrieved from [Link]
-
PMC. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Retrieved from [Link]
-
National Institutes of Health. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. Retrieved from [Link]
-
MDPI. 1,3-Bis(5,6,7,8-tetrahydrobenzo[1][10]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Retrieved from [Link]
-
ResearchGate. Recent updates on thienopyrimidine derivatives as anticancer agents. Retrieved from [Link]
-
Penta chemicals. (2024-02-27). Triethylamine - SAFETY DATA SHEET. Retrieved from [Link]
-
Taylor & Francis Online. Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. A BIRD’S EYE VIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF THIENOPYRIMIDINE DERIVATIVES (2018-2025). Retrieved from [Link]
-
Synerzine. (2021-05-21). SAFETY DATA SHEET 5,7-DIHYDRO-2-METHYLTHIENO(3,4-D) PYRIMIDINE, 1% IN TRIACETIN. Retrieved from [Link]
-
ResearchGate. The Chemistry of Thienopyrimidines. Retrieved from [Link]
Sources
- 1. 5,6,7,8-Tetrahydrobenzo(4,5)thieno(2,3-d)pyrimidin-4-amine | C10H11N3S | CID 258149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. genfarm.com.au [genfarm.com.au]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cdms.net [cdms.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
